2-Bromo-4,4-dimethylcyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromo-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
RDUXIRQZBLFPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-Bromo-4,4-dimethylcyclohexanone, a valuable intermediate in organic synthesis. The document details the chemical principles, experimental protocols, and reaction parameters for the alpha-bromination of 4,4-dimethylcyclohexanone (B1295358).
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. The introduction of a bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution or elimination reactions, allowing for the facile introduction of diverse functional groups. This guide outlines the prevalent method for its synthesis via the acid-catalyzed bromination of 4,4-dimethylcyclohexanone.
Reaction Principle and Mechanism
The synthesis of this compound from 4,4-dimethylcyclohexanone is achieved through an acid-catalyzed alpha-halogenation reaction. The reaction proceeds via the formation of an enol intermediate, which is the key nucleophile that reacts with molecular bromine.
The mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically glacial acetic acid which can also serve as the solvent. This increases the electrophilicity of the carbonyl carbon and facilitates enolization.
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of the enol intermediate.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of a new carbon-bromine bond at the alpha-position.
-
Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide as a byproduct.
Quantitative Data Summary
| Parameter | Value/Description | Notes |
| Starting Material | 4,4-Dimethylcyclohexanone | |
| Brominating Agent | Molecular Bromine (Br₂) | Typically used in a 1:1 molar ratio with the ketone. |
| Solvent | Glacial Acetic Acid | Also acts as the acid catalyst. |
| Reaction Temperature | Room temperature to 45°C | The reaction is often initiated at room temperature and may be gently warmed to ensure completion.[1] |
| Reaction Time | Several hours | The reaction progress can be monitored by the disappearance of the characteristic brown color of bromine.[1] |
| Theoretical Yield | Dependent on scale | The actual yield will vary based on reaction scale and purification efficiency. |
Detailed Experimental Protocol
The following is a generalized, detailed experimental protocol for the synthesis of this compound based on established procedures for the alpha-bromination of ketones.
Materials:
-
4,4-dimethylcyclohexanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in a minimal amount of glacial acetic acid.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of molecular bromine (1 molar equivalent) in glacial acetic acid to the stirred solution of the ketone via the dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent the accumulation of unreacted bromine.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine. If the color persists, the reaction mixture can be gently warmed to approximately 40-45°C.
-
Work-up: Once the reaction is complete (as indicated by the color change), pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction and Washing: Shake the separatory funnel to extract the product into the ether layer. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety Considerations
-
Bromine: Molecular bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.
-
Pressure: The reaction of bromine with ketones can generate hydrogen bromide gas, which can cause a pressure build-up in a closed system. Ensure the reaction apparatus is properly vented.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
Physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2). While experimental data for this specific compound is limited in publicly available literature, this document consolidates known information and provides predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its synthesis, reactivity, and spectroscopic characteristics.
Introduction
This compound is an alpha-haloketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom adjacent to the carbonyl group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, enabling a variety of chemical transformations. The gem-dimethyl group at the 4-position influences the molecule's conformation and reactivity. This guide summarizes the available data on its physical and chemical properties, outlines a probable synthetic route, and discusses its potential chemical reactions and spectroscopic features.
Physical and Chemical Properties
Table 1: General and Physical Properties
| Property | Value | Source/Basis |
| CAS Number | 75620-63-2 | [1] |
| Molecular Formula | C₈H₁₃BrO | [1] |
| Molecular Weight | 205.095 g/mol | [1] |
| Appearance | N/A (Predicted: Colorless to pale yellow liquid or solid) | [2][3] |
| Melting Point | N/A (Predicted: Similar to 4,4-dimethylcyclohexanone's 41-45 °C) | [1] |
| Boiling Point | N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 170.6 °C) | [1] |
| Density | N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 0.893 g/cm³) | [1] |
| Solubility | N/A (Predicted: Soluble in organic solvents like chloroform, ether; limited solubility in water) | [2][3][4] |
Table 2: Spectroscopic Data (Predicted/Compared with Analogues)
| Spectroscopic Technique | Predicted/Comparative Data |
| ¹H NMR | The proton alpha to the bromine is expected to appear as a multiplet around δ 4.3 ppm. The methylene (B1212753) protons would likely appear as complex multiplets between δ 1.8-2.5 ppm. The methyl protons are expected to be a singlet around δ 1.1 ppm.[5][6] |
| ¹³C NMR | The carbonyl carbon is predicted in the δ 205-220 ppm range. The carbon bearing the bromine is expected around δ 50-60 ppm. The quaternary carbon is predicted around δ 30-40 ppm. Other ring carbons would appear between δ 20-50 ppm.[7] |
| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption is expected around 1715 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of Br, CO, and cleavage of the cyclohexane (B81311) ring.[9][10] |
Synthesis
A standard method for the synthesis of α-bromoketones is the acid-catalyzed bromination of the corresponding ketone.[11][12]
Experimental Protocol: Acid-Catalyzed Bromination of 4,4-Dimethylcyclohexanone (B1295358)
This protocol is a general procedure adapted for the synthesis of this compound from 4,4-dimethylcyclohexanone.
Materials:
-
4,4-Dimethylcyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve 4,4-dimethylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a larger beaker containing ice water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
If any unreacted bromine remains (indicated by a persistent orange color), add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Chemical Reactivity and Handling
Reactivity
This compound is expected to exhibit reactivity typical of α-haloketones. The key reactive center is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The bromide ion is a good leaving group, allowing for the introduction of various nucleophiles at the α-position.
-
Elimination Reactions: Treatment with a non-nucleophilic base can lead to the formation of an α,β-unsaturated ketone.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form a ring-contracted carboxylic acid derivative. For this compound, this would likely yield a substituted cyclopentanecarboxylic acid.
Conformational Analysis
The conformational equilibrium of 2-bromocyclohexanones is influenced by a balance of steric and electronic effects. Generally, there is a preference for the bromine atom to occupy the axial position to minimize dipole-dipole repulsion between the C-Br and C=O bonds. However, 1,3-diaxial interactions can destabilize this conformation. For this compound, the gem-dimethyl group at the 4-position does not directly interact with the substituent at the 2-position in a 1,3-diaxial manner, but it does lock the conformation of that part of the ring, which will influence the overall conformational preference.[13][14][15]
Handling and Safety
α-Bromoketones are generally lachrymatory and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the properties of this compound and a typical experimental workflow for its synthesis.
Conclusion
This compound is a potentially valuable synthetic intermediate, though detailed experimental data on its properties are currently lacking in the public domain. This guide provides a foundational understanding of its expected physical and chemical characteristics based on established principles and data from related compounds. The outlined synthetic protocol offers a reliable starting point for its preparation. Further experimental investigation is warranted to fully characterize this compound and explore its applications in organic synthesis and drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]
- 3. CAS 822-85-5: 2-Bromocyclohexanone | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. chegg.com [chegg.com]
- 6. Answered: What are the following values for 2-bromo-cyclohexanone NMR in the attached table? | bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
2-Bromo-4,4-dimethylcyclohexanone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,4-dimethylcyclohexanone is a halogenated cyclic ketone. Its chemical structure, featuring a bromine atom alpha to a carbonyl group, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known chemical properties, synthesis, and potential reactivity, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
CAS Number: 75620-63-2[1] Molecular Formula: C8H13BrO[1]
Physicochemical and Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes its basic calculated properties. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.
| Property | Value | Source |
| Molecular Weight | 205.095 g/mol | [1] |
| Canonical SMILES | CC1(CCC(=O)C(C1)Br)C | [1] |
| InChI Key | RDUXIRQZBLFPOW-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 17.1 Ų | Calculated |
| Complexity | 151 | [1] |
Synthesis and Reactivity
General Synthesis: α-Bromination of Ketones
The synthesis of α-bromo ketones, such as this compound, is typically achieved through the acid-catalyzed bromination of the corresponding ketone.[2][3] The reaction proceeds via an enol intermediate, which then acts as a nucleophile to attack molecular bromine.
Experimental Protocol (General):
-
The parent ketone (4,4-dimethylcyclohexanone) is dissolved in a suitable solvent, often acetic acid or another inert solvent.
-
An acid catalyst, such as HBr, is introduced to facilitate the formation of the enol tautomer.[3]
-
Molecular bromine (Br2) or another electrophilic bromine source like N-bromosuccinimide (NBS) is added, often slowly and with cooling, to the reaction mixture.[4]
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically through extraction and chromatography.
General workflow for the synthesis of this compound.
Key Reactivity: The Favorskii Rearrangement
α-Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, leading to the formation of carboxylic acid derivatives.[5][6][7] In the case of cyclic α-halo ketones, this reaction results in a ring contraction.[6] This reaction is a key potential transformation for this compound. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate.[6]
Mechanism of the Favorskii rearrangement for an α-bromo ketone.
Conformational Analysis
A study published in The Journal of Organic Chemistry investigated the conformational analysis of the 2-bromo derivatives of several cyclohexanones, including this compound.[8] Such studies are crucial for understanding the reactivity and stereochemistry of these molecules. In 2-halocyclohexanones, there is often a preference for the halogen to occupy the axial position due to a combination of steric and electronic effects, which is contrary to what is typically observed for monosubstituted cyclohexanes.[9] The conformational equilibrium can be influenced by the solvent polarity.[10]
Applications in Drug Development
While specific applications of this compound in drug development are not documented in publicly available literature, the α-haloketone functional group is a valuable moiety in medicinal chemistry.[11][12][13] These compounds are versatile building blocks for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[11][13] They serve as precursors for compounds that have shown potential as anticancer, antibacterial, and antiviral agents.[12] No specific signaling pathway interactions have been reported for this compound.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxicity: α-Bromo ketones are generally considered to be lachrymators and skin irritants. Inhalation may cause respiratory tract irritation.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectral features based on the compound's structure and provides generalized experimental protocols for its analysis.
Molecular Structure and Expected Spectroscopic Features
This compound is a halogenated cyclic ketone. Its structure, featuring a bromine atom alpha to a carbonyl group and gem-dimethyl substitution, dictates its characteristic spectroscopic signatures.
Structure:
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.8 | Doublet of Doublets | 1H | CH-Br |
| ~2.5 - 2.8 | Multiplet | 2H | CH₂ adjacent to C=O |
| ~1.8 - 2.2 | Multiplet | 4H | Other ring CH₂ |
| ~1.1 - 1.3 | Singlet | 6H | C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 210 | C=O |
| ~55 - 65 | CH-Br |
| ~40 - 50 | C(CH₃)₂ |
| ~30 - 40 | Ring CH₂ |
| ~25 - 35 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 - 1735 | Strong | C=O stretch |
| ~2850 - 3000 | Medium-Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~500 - 700 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Interpretation |
| 204/206 | Molecular ion peak (M⁺, M+2), characteristic isotopic pattern for Bromine |
| 125 | Loss of Br |
| Various | Fragmentation pattern corresponding to the cyclohexanone (B45756) ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing the solution in a liquid cell. For solids, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The ionization energy for EI is typically 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
The Elucidation of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4,4-dimethylcyclohexanone, a halogenated cyclic ketone of interest in synthetic organic chemistry. While a definitive single-crystal X-ray diffraction study detailing its three-dimensional structure is not publicly available, this document consolidates the known chemical and physical properties of the compound. Furthermore, it outlines established experimental protocols for the synthesis of α-bromo ketones and the subsequent crystallization techniques required for structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential applications of this and related molecules.
Introduction
This compound is a derivative of cyclohexanone (B45756) featuring a bromine atom at the α-position to the carbonyl group and two methyl groups at the C4 position. Halogenated ketones are versatile intermediates in organic synthesis, serving as precursors for a variety of molecular scaffolds. The stereochemistry and conformational analysis of such cyclic systems are of significant interest as they influence reactivity and potential biological activity. A detailed understanding of the crystal structure provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and rational drug design.
Despite extensive searches of chemical and crystallographic databases, the specific crystal structure of this compound has not been reported in the public domain. However, based on spectroscopic data and the analysis of related compounds, its key structural features can be inferred.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 75620-63-2 | [1] |
| Molecular Formula | C₈H₁₃BrO | [1] |
| Molecular Weight | 205.095 g/mol | [1] |
| Canonical SMILES | CC1(CCC(=O)C(C1)Br)C | [1] |
| InChI Key | RDUXIRQZBLFPOW-UHFFFAOYSA-N | [1] |
| Physical Description | Not explicitly stated; likely a solid or oil | |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
The following sections detail generalized yet comprehensive procedures for the synthesis of this compound and the subsequent steps for obtaining single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-bromination of the parent ketone, 4,4-dimethylcyclohexanone (B1295358). A common and effective method involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
Materials:
-
4,4-dimethylcyclohexanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Radical initiator (e.g., AIBN) or Acid catalyst (e.g., HBr)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethylcyclohexanone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter to remove the succinimide (B58015) byproduct.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The following are common techniques that can be employed.
Methods:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., hexane/ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of this compound, as well as a representation of its key structural features.
Caption: A logical workflow for the synthesis and structural analysis.
Caption: Key functional groups and structural characteristics.
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this guide consolidates the available chemical information and provides robust, generalized protocols for its synthesis and crystallization. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing precise data on its conformational preferences and intermolecular interactions. Such information would be highly beneficial for researchers in synthetic chemistry, materials science, and drug discovery. The experimental workflows and structural diagrams presented herein offer a solid foundation for future investigations into this and related halogenated cyclic ketones.
References
Stability and Storage of 2-Bromo-4,4-dimethylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 2-Bromo-4,4-dimethylcyclohexanone. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide draws upon established knowledge of the stability of α-bromoketones, relevant safety data sheets, and general principles of pharmaceutical stability testing to provide a robust framework for its handling, storage, and analysis.
Chemical Properties and Structure
This compound is a halogenated cyclic ketone with the molecular formula C₈H₁₃BrO. Its structure, featuring a bromine atom at the alpha position to the carbonyl group, is the primary determinant of its reactivity and stability.
| Property | Value |
| Molecular Formula | C₈H₁₃BrO |
| Molecular Weight | 205.09 g/mol |
| CAS Number | 75620-63-2 |
| Appearance | Not explicitly stated in literature; likely a solid or oil. |
Stability Profile and Degradation Pathways
Key Instability Factors:
-
Thermal Stress: Elevated temperatures can induce decomposition. The primary thermal degradation pathway for α-bromoketones is dehydrobromination, which leads to the formation of an α,β-unsaturated ketone.[1] This elimination reaction is often facilitated by trace amounts of acid or base.
-
Photostability: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-bromine bond. This can initiate radical chain reactions, resulting in a complex mixture of degradation products.
-
Hydrolytic Sensitivity (pH):
-
Basic Conditions: α-Bromoketones are highly susceptible to base-catalyzed dehydrobromination. Even weak bases can promote the elimination of HBr to form the corresponding α,β-unsaturated cyclohexenone.
-
Acidic Conditions: While generally more stable under acidic conditions compared to basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can facilitate hydrolysis or other rearrangements.
-
-
Oxidative Stress: While not as extensively documented for this specific class of compounds, the presence of strong oxidizing agents could potentially lead to the formation of various oxidation products.
Potential Degradation Products:
Based on the known reactivity of α-bromoketones, the primary degradation product of this compound is expected to be 4,4-dimethylcyclohex-2-en-1-one . Other minor degradation products resulting from rearrangements or further reactions are also possible, particularly under photolytic or strong oxidative conditions.
Recommended Storage and Handling Conditions
To ensure the integrity and purity of this compound, the following storage and handling conditions are recommended based on safety data sheets for this and similar compounds:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal degradation, particularly dehydrobromination. |
| Light | Store in a dark place, protected from light. | To prevent photolytic decomposition. |
| Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen. |
| Moisture | Store in a dry, well-ventilated area. | To prevent potential hydrolysis. |
| Incompatible Materials | Store away from strong bases and oxidizing agents. | To prevent base-catalyzed dehydrobromination and oxidative degradation. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for stability testing of new drug substances.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.
Table 1: General HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A gradient of acetonitrile (B52724) and water or a suitable buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Forced Degradation Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies.
Table 2: Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at 60 °C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. |
| Base Hydrolysis | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Keep the solution at room temperature and analyze samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. |
| Oxidative Degradation | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature, protected from light, and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). |
| Thermal Degradation (Solid State) | 1. Place a known amount of the solid compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70 °C). 2. Analyze samples at various time points (e.g., 1, 5, 10 days) by dissolving in a suitable solvent and analyzing by HPLC. |
| Photostability | 1. Expose a solution of the compound (in a photostable container, e.g., quartz) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. Analyze the samples after exposure and compare with a control sample stored in the dark. |
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for the comprehensive stability testing of this compound.
Potential Degradation Pathway
Caption: The primary expected degradation pathway of this compound.
Conclusion
While specific quantitative stability data for this compound is not available in the current body of scientific literature, a comprehensive understanding of the stability of the α-bromoketone class of compounds allows for a robust assessment of its likely stability profile. It is anticipated to be sensitive to heat, light, and particularly basic conditions, with the primary degradation pathway being dehydrobromination. For research and development purposes, it is imperative to store this compound under cool, dark, and dry conditions, away from incompatible materials. The provided experimental protocols for forced degradation studies offer a thorough framework for definitively determining its stability and identifying any potential degradation products, which is a critical step in its application in drug development and other scientific research.
References
An In-depth Technical Guide to the Health and Safety of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2), a halogenated cyclic ketone utilized in various synthetic organic chemistry applications. Due to its chemical nature as an alpha-bromo ketone, this compound is classified as a hazardous substance and requires strict adherence to safety protocols to minimize risks to laboratory personnel.
Chemical Identification and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4,4-dimethylcyclohexan-1-one | [1] |
| Synonyms | 2-Brom-4,4-dimethyl-cyclohexanon | [1] |
| CAS Number | 75620-63-2 | [1][2] |
| Molecular Formula | C₈H₁₃BrO | [1] |
| Molecular Weight | 205.095 g/mol | [1][2] |
| Appearance | Not Available | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Flash Point | Not Available | [2] |
| Density | Not Available | [2] |
| Solubility | Not Available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to stringent safe handling and storage protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | To protect against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4][5] | To prevent skin contact, which can lead to irritation. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-retardant laboratory coat that is securely fastened. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5] | To minimize skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | To avoid respiratory tract irritation from dust or vapors. A NIOSH-approved respirator may be required if engineering controls are insufficient. |
| Foot Protection | Substantial, closed-toe shoes are mandatory in the laboratory.[5] | To protect against spills. |
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Experimental Protocol: Weighing and Preparing a Solution
The following is a generalized experimental protocol for safely weighing this compound and preparing a solution. This protocol should be adapted to specific experimental needs and institutional safety guidelines.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Don all required Personal Protective Equipment (PPE) as detailed in section 3.2.
-
Assemble all necessary equipment (e.g., glassware, spatula, solvent) inside the fume hood.
-
-
Weighing:
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound to the weighing boat, minimizing the generation of airborne dust.
-
-
Dissolution:
-
Slowly add the weighed solid to the solvent in your reaction vessel.
-
Keep the vessel covered as much as possible during the dissolution process to minimize vapor release.
-
-
Post-Handling:
-
Thoroughly clean the work area within the fume hood.
-
Decontaminate any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials (e.g., weighing boat, gloves) as hazardous waste according to institutional guidelines.
-
Wash hands thoroughly after the procedure.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [8][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |
Accidental Release and Disposal
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating to contain any vapors.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[3] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-BROMO-CYCLOHEXANONE - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
Commercial Suppliers and Synthetic Guide for 2-Bromo-4,4-dimethylcyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability and synthesis of 2-Bromo-4,4-dimethylcyclohexanone (CAS No. 75620-63-2), a valuable intermediate for pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source and detailed synthetic procedures for this compound.
Commercial Availability
This compound is available from various chemical suppliers. The following table summarizes the available information for a key supplier. Researchers are advised to visit the supplier's website for the most current product specifications, pricing, and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BLDpharm | 75620-63-2 | C₈H₁₃BrO | 205.09 g/mol | Offered for research use. Product may require cold-chain transportation. |
Synthetic Protocol: Alpha-Bromination of 4,4-Dimethylcyclohexanone (B1295358)
The synthesis of this compound is typically achieved through the alpha-bromination of the parent ketone, 4,4-dimethylcyclohexanone. The reaction proceeds via an acid-catalyzed enol formation, followed by electrophilic attack by bromine.[1][2][3]
Materials and Reagents
-
4,4-Dimethylcyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Experimental Procedure
Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to prevent the accumulation of unreacted bromine. The disappearance of the characteristic brown color of bromine indicates the progress of the reaction.
-
Quenching: Once the addition is complete and the reaction mixture has been stirred for an additional period to ensure completion, slowly pour the mixture into a beaker containing ice-cold water.
-
Work-up: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Application in Drug Discovery: A Versatile Chemical Building Block
α-Bromo ketones, such as this compound, are highly versatile intermediates in pharmaceutical synthesis.[4][5] The reactive carbon-bromine bond at the alpha position to the carbonyl group allows for a variety of nucleophilic substitution reactions, making it a valuable scaffold for the construction of more complex molecular architectures.[5] This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.[4] While specific drugs derived from this compound are not prominently documented in the public domain, its structural motifs are relevant to the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[5]
The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a key intermediate in the synthesis of a potential drug candidate.
The alpha-bromoketone functionality of this compound serves as a crucial electrophilic site for the introduction of various nucleophiles, thereby enabling the construction of diverse molecular scaffolds for drug discovery and development.
References
Conformational Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of 2-bromo-4,4-dimethylcyclohexanone. The presence of a bromine atom at the α-position to the carbonyl group, combined with the steric influence of the gem-dimethyl group at the 4-position, creates a nuanced conformational landscape. This document outlines the energetic and stereochemical factors governing the equilibrium between the two primary chair conformations. Quantitative data, derived from literature and theoretical principles, are summarized in structured tables. Detailed experimental protocols for spectroscopic and computational analysis are provided to guide further research. Additionally, logical diagrams generated using Graphviz illustrate the key conformational relationships.
Introduction
The conformational preferences of substituted cyclohexanones are of fundamental interest in organic chemistry and are critical in the fields of medicinal chemistry and drug development, where molecular shape dictates biological activity. In this compound, the conformational equilibrium is primarily dictated by the interplay of steric and electronic effects.
In unsubstituted 2-bromocyclohexanone, the conformer with the bromine atom in the axial position is surprisingly favored in non-polar solvents. This preference is attributed to favorable dipole-dipole interactions between the C-Br and C=O bonds, which outweigh the steric strain of an axial substituent. However, the introduction of a gem-dimethyl group at the 4-position introduces significant steric interactions that can alter this equilibrium. Specifically, a 1,3-diaxial interaction between an axial bromine and one of the methyl groups can be highly destabilizing.
This guide will dissect these competing interactions to provide a comprehensive understanding of the conformational behavior of this compound.
Conformational Equilibria
The primary conformational equilibrium for this compound is between two chair conformations, one with the bromine atom in an axial position and the other with the bromine in an equatorial position.
Energetic Considerations
The relative stability of the two conformers is determined by the balance of several energetic factors:
-
A-value of Bromine: The steric preference for a bromine substituent on a cyclohexane (B81311) ring to be in the equatorial position is relatively small, with an A-value of approximately 0.38-0.62 kcal/mol.
-
Dipole-Dipole Interactions: In α-haloketones, the dipole of the C-X bond can align favorably with the C=O dipole when the halogen is axial, leading to stabilization.
-
1,3-Diaxial Interactions: In the axial conformer of this compound, a significant steric clash occurs between the axial bromine and the axial methyl group at the 4-position. The energetic cost of a syn-axial methyl-bromine interaction has been estimated to be approximately 2.2 kcal/mol.[1]
Given the substantial energy penalty of the syn-axial interaction, it is expected that the conformational equilibrium will strongly favor the conformer with the equatorial bromine atom.
Quantitative Data
The following tables summarize the key quantitative data related to the conformational analysis of this compound. Where direct experimental data for the target molecule is unavailable, values are estimated based on analogous compounds and established principles.
Conformational Energy Analysis
| Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer | Notes |
| Key Interaction | 1,3-Diaxial (Br-CH₃) | Gauche (Br, C=O) | The 1,3-diaxial interaction is the dominant destabilizing factor. |
| Estimated Strain Energy (kcal/mol) | ~2.2 | < 0.5 | The syn-axial methyl-bromine interaction is highly unfavorable.[1] |
| Predicted Predominant Conformer | Yes | The equatorial conformer is significantly more stable. | |
| Calculated ΔG° (kcal/mol) | ~ -1.7 | Calculated from the estimated syn-axial interaction energy. | |
| Calculated Keq | ~ 18.5 | At 298 K. | |
| Calculated Population (%) | ~ 5% | ~ 95% | At 298 K. |
Predicted Spectroscopic Data
| Spectroscopic Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer | Notes |
| IR C=O Stretch (cm⁻¹) | ~ 1715-1720 | ~ 1735-1740 | An equatorial α-halogen typically raises the C=O stretching frequency. |
| ¹H NMR: J(H₂, H₃ₐₓ) (Hz) | ~ 3-5 | ~ 2-4 | Dihedral angle is ~60°. |
| ¹H NMR: J(H₂, H₃ₑ₁) (Hz) | ~ 2-4 | ~ 4-6 | Dihedral angle is ~60°. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium by analyzing the coupling constants of the proton at C2.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at room temperature (298 K) on a 400 MHz or higher field spectrometer.
-
To potentially resolve individual conformers, perform low-temperature NMR experiments. Cool the sample in the NMR probe in decrements of 20 K, from 298 K down to the freezing point of the solvent (e.g., ~180 K for toluene-d₈), acquiring a spectrum at each temperature.
-
-
Data Analysis:
-
At room temperature, the observed coupling constants for the C2 proton will be a population-weighted average of the coupling constants for the axial and equatorial conformers.
-
Use the Karplus equation to relate the vicinal coupling constants (³J) between the C2 proton and the C3 protons to the dihedral angles in each conformation.
-
At low temperatures, if the rate of chair-chair interconversion is sufficiently slow on the NMR timescale, separate signals for each conformer may be observed. The integration of these signals will provide a direct measure of the conformer populations.
-
Infrared (IR) Spectroscopy
Objective: To identify the C=O stretching frequencies corresponding to the axial and equatorial conformers.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.01 M) of this compound in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Data Acquisition:
-
Record the IR spectrum in the carbonyl stretching region (1650-1800 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer.
-
Use a solution cell with an appropriate path length (e.g., 0.1-1.0 mm).
-
-
Data Analysis:
-
The spectrum will likely show a dominant peak corresponding to the more stable equatorial conformer at a higher wavenumber (~1735-1740 cm⁻¹).
-
A weaker shoulder or a separate small peak at a lower wavenumber (~1715-1720 cm⁻¹) may be visible, corresponding to the less stable axial conformer.
-
Deconvolution of the carbonyl band can be used to estimate the relative areas of the two peaks, providing an approximation of the conformer populations.
-
Computational Chemistry
Objective: To calculate the geometries, energies, and vibrational frequencies of the conformers.
Methodology:
-
Structure Building: Construct the 3D structures of both the axial and equatorial chair conformers of this compound using a molecular modeling program.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).
-
Calculate the single-point energies of the optimized structures to determine the relative stability.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectra, including the C=O stretching frequencies.
-
-
Data Analysis:
-
Compare the calculated relative energies of the two conformers to determine the predicted equilibrium constant and population distribution.
-
Compare the calculated C=O stretching frequencies with the experimental IR data to assign the observed peaks to the specific conformers.
-
Conclusion
The conformational analysis of this compound is dominated by the severe 1,3-diaxial steric interaction between the bromine atom and a methyl group in the conformer where the bromine is axial. This interaction, with an estimated energetic cost of 2.2 kcal/mol, overwhelmingly favors the chair conformation with an equatorial bromine. This preference is expected to be reflected in the molecule's spectroscopic properties, with a higher C=O stretching frequency in the IR spectrum and specific vicinal coupling constants in the ¹H NMR spectrum. The experimental and computational protocols detailed in this guide provide a robust framework for the empirical and theoretical investigation of this and related substituted cyclohexanone (B45756) systems, which is of significant importance for the rational design of molecules in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols: The Favorskii Rearrangement of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-4,4-dimethylcyclohexanone in the Favorskii rearrangement, a powerful ring contraction reaction in organic synthesis. This reaction facilitates the conversion of a six-membered cyclohexanone (B45756) ring into a five-membered cyclopentanecarboxylic acid derivative, a valuable scaffold in medicinal chemistry and drug development.
Introduction
The Favorskii rearrangement is a base-catalyzed chemical reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[1] When applied to cyclic α-halo ketones, this reaction serves as an efficient method for ring contraction.[1] The reaction of this compound with a base, such as sodium hydroxide (B78521) or sodium methoxide, leads to the formation of 3,3-dimethylcyclopentanecarboxylic acid or its corresponding ester. This transformation proceeds through a bicyclic cyclopropanone (B1606653) intermediate.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Favorskii rearrangement of this compound involves several key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the carbon on the opposite side of the bromine atom, forming a resonance-stabilized enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a strained bicyclo[3.1.0]hexan-2-one (a cyclopropanone) intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide or methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by a protic solvent (e.g., water or methanol) to yield the final ring-contracted product, 3,3-dimethylcyclopentanecarboxylic acid or its ester.
References
Application Notes and Protocols: 2-Bromo-4,4-dimethylcyclohexanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-bromo-4,4-dimethylcyclohexanone as a versatile building block in organic synthesis. The following sections detail its application in the synthesis of heterocyclic compounds, specifically thiazole (B1198619) derivatives via the Hantzsch reaction, and in rearrangement reactions, such as the Favorskii rearrangement for the synthesis of carbocyclic compounds.
Synthesis of Thiazole Derivatives: Hantzsch Thiazole Synthesis
This compound is a valuable precursor for the synthesis of substituted thiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. The Hantzsch thiazole synthesis provides a direct route to these structures through the reaction of an α-halo ketone with a thioamide.
A key example is the synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a scaffold found in various biologically active molecules.
Experimental Protocol: Synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Step 1: Preparation of this compound
A solution of 4,4-dimethylcyclohexanone (B1295358) (1.00 eq) in a suitable solvent such as dichloromethane (B109758) is treated with a brominating agent like N-bromosuccinimide (NBS) (1.20 eq) in the presence of a catalytic amount of an acid, for instance, 4-methylbenzenesulfonic acid (0.10 eq). The reaction mixture is stirred at an elevated temperature (e.g., 40 °C) for several hours.[1] After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.
Step 2: Cyclocondensation to form the Thiazole Ring
The crude this compound (1.00 eq) is dissolved in ethanol, and ethyl 2-amino-2-thioxoacetate (1.00 eq) is added. The mixture is heated at reflux (e.g., 90 °C) for several hours to facilitate the cyclocondensation reaction.[1] The solvent is then removed under reduced pressure to yield the crude thiazole derivative.
Table 1: Reaction Conditions for the Synthesis of a Thiazole Derivative
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4,4-dimethylcyclohexanone | N-Bromosuccinimide, 4-Methylbenzenesulfonic acid | Dichloromethane | 40 °C | 4 h | Crude |
| 2 | This compound, Ethyl 2-amino-2-thioxoacetate | - | Ethanol | 90 °C | 6 h | Not specified |
Figure 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of a thiazole derivative from 4,4-dimethylcyclohexanone.
Spectroscopic Data
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 4.80 - 4.72 (m, 1H), 2.61 - 2.54 (m, 2H), 2.37 - 2.29 (m, 1H), 2.13 - 2.05 (m, 1H), 1.78 - 1.68 (m, 2H), 1.23 (s, 3H), 1.08 (s, 3H).[1]
Favorskii Rearrangement: Ring Contraction to Carbocycles
This compound can undergo a Favorskii rearrangement in the presence of a base to yield a ring-contracted product, 3,3-dimethylcyclopentanecarboxylic acid. This reaction is a powerful tool for the synthesis of five-membered carbocyclic rings from readily available six-membered ring precursors.
The reaction proceeds through the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (hydroxide in this case) to give the more stable carboxylate.
Experimental Protocol: Synthesis of 3,3-Dimethylcyclopentanecarboxylic Acid
This protocol is based on the general procedure for the Favorskii rearrangement of α-haloketones.
A solution of this compound in a suitable solvent is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an aqueous or alcoholic medium. The reaction mixture is typically heated to facilitate the rearrangement. After the reaction is complete, the mixture is acidified to protonate the carboxylate, and the resulting carboxylic acid is extracted with an organic solvent. Purification can be achieved by recrystallization or chromatography.
Table 2: General Conditions for the Favorskii Rearrangement
| Reactant | Base | Solvent | Temperature | Product |
| This compound | Sodium Hydroxide | Water/Alcohol | Reflux | 3,3-Dimethylcyclopentanecarboxylic acid |
Figure 2: Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement of this compound.
Application in Spirocycle Synthesis
While specific protocols are less commonly documented, the reactivity of this compound makes it a potential building block for the synthesis of spirocyclic compounds. The α-bromo ketone moiety can participate in various cyclization reactions, including those involving intramolecular nucleophilic attack or rearrangements that could lead to the formation of a spiro center. Further research in this area could uncover novel synthetic routes to complex spirocyclic architectures.
References
Synthetic Protocols for the Alpha-Bromination of 4,4-Dimethylcyclohexanone
Application Note and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the alpha-bromination of 4,4-dimethylcyclohexanone (B1295358) to produce 2-bromo-4,4-dimethylcyclohexanone. This key intermediate is valuable in the synthesis of a variety of more complex molecules in the pharmaceutical and fine chemical industries. The protocols outlined below utilize common brominating agents and are designed to be adaptable for laboratory-scale synthesis.
Introduction
The alpha-bromination of ketones is a fundamental transformation in organic synthesis. The introduction of a bromine atom at the alpha-position to a carbonyl group provides a versatile handle for subsequent nucleophilic substitution and elimination reactions. For 4,4-dimethylcyclohexanone, this transformation yields this compound, a key building block for further molecular elaboration. This application note details three common methods for this synthesis: the use of N-Bromosuccinimide (NBS) with a catalyst, the application of Copper(II) Bromide, and the classical approach using elemental bromine in acetic acid.
Data Presentation
The following table summarizes representative quantitative data for the described protocols. Please note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.
| Protocol | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) / Diethyl Ether | 25 | 4-6 | 85-95 |
| 2 | Copper(II) Bromide (CuBr₂) | Chloroform (B151607) / Ethyl Acetate | Reflux (approx. 61) | 6-8 | 70-80 |
| 3 | Bromine (Br₂) | Glacial Acetic Acid | 25 | 2-4 | 75-85 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Bromine and its derivatives are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS)
This method utilizes N-Bromosuccinimide as the brominating agent, catalyzed by ammonium acetate, offering a mild and efficient route to the desired product.[1]
Materials and Reagents:
-
4,4-Dimethylcyclohexanone
-
N-Bromosuccinimide (NBS)
-
Ammonium Acetate (NH₄OAc)
-
Diethyl Ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in diethyl ether, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate (0.1 eq).
-
Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Alpha-Bromination using Copper(II) Bromide (CuBr₂)
This protocol employs Copper(II) Bromide as a brominating agent in a refluxing solvent mixture.[2]
Materials and Reagents:
-
4,4-Dimethylcyclohexanone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform (CHCl₃)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend Copper(II) Bromide (2.2 eq) in a 1:1 mixture of chloroform and ethyl acetate.
-
Add 4,4-dimethylcyclohexanone (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 61 °C) and maintain for 6-8 hours with vigorous stirring. The reaction progress can be observed by a color change from the black of CuBr₂ to the white of Copper(I) Bromide.
-
After cooling to room temperature, filter the mixture to remove the copper salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography.
Protocol 3: Classical Alpha-Bromination with Bromine in Acetic Acid
This is a traditional method for the alpha-bromination of ketones, utilizing elemental bromine in an acidic medium.[3][4]
Materials and Reagents:
-
4,4-Dimethylcyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl Ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 4,4-dimethylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution in an ice-water bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the bromine color.
-
Carefully pour the reaction mixture into an ice-water mixture.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution (to quench excess bromine), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final product.
Mandatory Visualizations
Caption: General experimental workflow for the alpha-bromination of 4,4-dimethylcyclohexanone.
Caption: Simplified reaction mechanism for the alpha-bromination of a ketone.
References
Application Notes and Protocols: Reactions of 2-Bromo-4,4-dimethylcyclohexanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,4-dimethylcyclohexanone is a versatile synthetic intermediate, the reactivity of which is dominated by the presence of the α-bromo ketone functionality. This structural motif allows for a variety of transformations, primarily through nucleophilic substitution at the α-carbon and base-induced rearrangement reactions. The gem-dimethyl group at the C4 position provides a valuable conformational lock, influencing the stereochemical outcome of these reactions by restricting ring inversion. Understanding the reaction pathways and stereoselectivity is crucial for the strategic incorporation of the substituted cyclohexanone (B45756) scaffold into complex molecules, a common motif in medicinal chemistry and natural product synthesis.
These application notes provide a detailed overview of the primary reaction pathways of this compound with common nucleophiles, including alkoxides, amines, and thiolates. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in utilizing this valuable building block.
Conformational Analysis and Stereochemical Considerations
The 4,4-dimethyl substitution significantly influences the conformational equilibrium of the cyclohexanone ring, favoring a chair conformation where these bulky groups occupy equatorial and axial positions, thus avoiding significant steric strain. The stereochemical outcome of nucleophilic attack on the carbonyl carbon or substitution at the α-carbon is largely governed by the approach of the nucleophile to this conformationally biased ring system.
Nucleophilic attack on the carbonyl group of a cyclohexanone can occur from either the axial or equatorial face. For small nucleophiles, axial attack is often favored to avoid torsional strain with the adjacent equatorial hydrogens. Conversely, bulky nucleophiles tend to favor equatorial attack to minimize steric interactions with the axial hydrogens at C3 and C5.
In the case of nucleophilic substitution at the C2 position, the reaction typically proceeds via an S(_N)2 mechanism, which involves a backside attack on the carbon-bromine bond. The stereochemical outcome—inversion or retention of configuration—is dependent on the conformation of the starting material and the trajectory of the incoming nucleophile.
Reaction with Alkoxide Nucleophiles: Nucleophilic Substitution vs. Favorskii Rearrangement
The reaction of this compound with alkoxides can proceed via two competitive pathways: direct nucleophilic substitution (S(_N)2) to yield a 2-alkoxy-4,4-dimethylcyclohexanone, or the Favorskii rearrangement, a base-mediated reaction that leads to a ring-contracted cyclopentanecarboxylic acid ester. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
Nucleophilic Substitution
With non-hindered alkoxides in aprotic solvents, direct S(_N)2 displacement of the bromide is a common outcome. The alkoxide attacks the C2 carbon, leading to the formation of the corresponding 2-alkoxy ether.
Favorskii Rearrangement
In the presence of a strong base, particularly in protic solvents, the Favorskii rearrangement is often the major pathway. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the alkoxide nucleophile. The gem-dimethyl group at C4 directs the initial enolate formation to the C6 position.
Reaction Scheme: Nucleophilic Substitution vs. Favorskii Rearrangement
Caption: Competing pathways for the reaction of this compound with alkoxides.
Quantitative Data: Reaction with Alkoxides
| Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
| Sodium Methoxide (B1231860) | NaOMe / MeOH | Methyl 3,3-dimethylcyclopentanecarboxylate | 85 | Hypothetical |
| Sodium Ethoxide | NaOEt / EtOH | Ethyl 3,3-dimethylcyclopentanecarboxylate | 82 | Hypothetical |
| Potassium tert-Butoxide | t-BuOK / THF | 2-tert-Butoxy-4,4-dimethylcyclohexanone | 75 | Hypothetical |
Note: The yields presented are representative and can vary based on specific reaction conditions.
Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Methanol
-
Diethyl Ether
-
Saturated Aqueous Ammonium (B1175870) Chloride Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl 3,3-dimethylcyclopentanecarboxylate.
Reaction with Amine Nucleophiles
The reaction of this compound with primary or secondary amines typically proceeds via nucleophilic substitution to yield the corresponding 2-amino-4,4-dimethylcyclohexanone. The reaction is generally carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HBr generated.
Reaction Scheme: Reaction with Morpholine (B109124)
Caption: Nucleophilic substitution with morpholine.
Quantitative Data: Reaction with Amines
| Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
| Morpholine | Triethylamine / THF | 2-Morpholino-4,4-dimethylcyclohexanone | 78 | Hypothetical |
| Piperidine | Potassium Carbonate / DMF | 2-Piperidino-4,4-dimethylcyclohexanone | 81 | Hypothetical |
| Aniline | Sodium Bicarbonate / Acetonitrile | 2-(Phenylamino)-4,4-dimethylcyclohexanone | 65 | Hypothetical |
Note: The yields presented are representative and can vary based on specific reaction conditions.
Experimental Protocol: Synthesis of 2-Morpholino-4,4-dimethylcyclohexanone
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound in anhydrous THF, add morpholine and triethylamine.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-morpholino-4,4-dimethylcyclohexanone.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and readily displace the bromide from this compound to form 2-(alkylthio)- or 2-(arylthio)-4,4-dimethylcyclohexanones. The reaction is typically carried out by generating the thiolate in situ using a base such as sodium hydride or a sodium alkoxide.
Reaction Scheme: Reaction with Thiophenol
Application of 2-Bromo-4,4-dimethylcyclohexanone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-4,4-dimethylcyclohexanone is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for the construction of various five- and six-membered heterocyclic rings, many of which are scaffolds for biologically active molecules. The presence of the gem-dimethyl group at the 4-position provides steric bulk, influencing the regioselectivity of reactions and imparting specific physicochemical properties to the resulting heterocyclic systems. This report details the application of this compound in the synthesis of thiazoles, imidazoles, and pyrimidines, providing detailed protocols and quantitative data for key reactions.
I. Synthesis of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole rings, which are core structures in many pharmaceutical agents.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. This compound is an excellent substrate for this reaction, leading to the formation of thiazoles with a fused, gem-dimethylated cyclohexyl ring.
Reaction Scheme:
References
Application Notes and Protocols for Stereoselective Reactions Involving 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of stereoselective reactions involving 2-bromo-4,4-dimethylcyclohexanone, a versatile intermediate in organic synthesis. The presence of a chiral center at the C2 position and the fixed conformation due to the gem-dimethyl group at C4 make this molecule an excellent substrate for investigating and applying principles of stereocontrol. This document outlines key stereoselective transformations, including diastereoselective reductions and potential nucleophilic additions, providing both theoretical background and detailed experimental protocols. Quantitative data, largely inferred from closely related and well-studied analogs, are presented for comparative analysis.
Introduction to Stereocontrol
The stereochemical outcome of reactions involving this compound is primarily governed by its rigid chair conformation. The bulky gem-dimethyl group at the C4 position effectively locks the cyclohexane (B81311) ring, minimizing chair flipping. This conformational rigidity allows for predictable facial selectivity in nucleophilic attacks on the carbonyl group. The bromine atom at the C2 position further influences the reactivity and stereoselectivity, both through steric and electronic effects.
A foundational study on the conformational analysis of this compound and related compounds was conducted by Allara, et al. This work underpins the predictable nature of its stereochemical behavior in subsequent reactions.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone moiety in this compound to the corresponding alcohol, 2-bromo-4,4-dimethylcyclohexanol, can proceed with high diastereoselectivity. The choice of reducing agent is critical in determining whether the resulting hydroxyl group is in a cis or trans relationship to the C2-bromine atom. The stereochemical course of the reaction is dictated by the trajectory of hydride delivery to the carbonyl carbon.
Key Principles:
-
Steric Approach Control: Less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will preferentially attack from the less hindered axial face, leading to the formation of the equatorial alcohol.
-
Felkin-Anh Model: For bulkier reducing agents, like L-Selectride®, the attack occurs from the equatorial face to avoid steric hindrance with the axial hydrogens at C2 and C6, resulting in the axial alcohol.
Data Presentation: Diastereoselective Reductions
The following table summarizes the expected diastereomeric ratios for the reduction of this compound. The data is extrapolated from well-documented studies on the reduction of 4-tert-butylcyclohexanone, which serves as an excellent model due to its locked conformation.
| Reducing Agent | Abbreviation | Expected Major Diastereomer | Expected Diastereomeric Ratio (axial-OH : equatorial-OH) |
| Sodium Borohydride | NaBH₄ | trans-(equatorial-OH) | ~15:85 |
| Lithium Aluminum Hydride | LiAlH₄ | trans-(equatorial-OH) | ~10:90 |
| Lithium tri-sec-butylborohydride | L-Selectride® | cis-(axial-OH) | >95:5 |
Note: These ratios are based on analogous systems and represent expected outcomes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Predominantly trans-2-Bromo-4,4-dimethylcyclohexanol)
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the cessation of gas evolution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate the diastereomeric alcohols.
Protocol 2: Diastereoselective Reduction with L-Selectride® (Predominantly cis-2-Bromo-4,4-dimethylcyclohexanol)
Materials:
-
This compound
-
Tetrahydrofuran (THF, anhydrous)
-
L-Selectride® (1.0 M solution in THF)
-
Water
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dry ice/acetone bath
Procedure:
-
In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench at -78 °C by the slow, dropwise addition of water (2 mL).
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH (5 mL), followed by the slow, dropwise addition of 30% H₂O₂ (5 mL) (Caution: exothermic reaction).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify by column chromatography on silica gel to separate the diastereomers.
Visualizations
Reaction Pathway for Diastereoselective Reduction
Caption: Diastereoselective reduction pathways of this compound.
Experimental Workflow for Stereoselective Reduction
Caption: General experimental workflow for the stereoselective reduction.
Application Notes and Protocols for the Debromination of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, experimental protocols, and comparative data for the debromination of 2-Bromo-4,4-dimethylcyclohexanone to yield 4,4-dimethylcyclohexanone. This transformation is a key step in various synthetic pathways, and understanding the different methodologies is crucial for process optimization and scale-up in research and drug development.
Introduction
The removal of a bromine atom from the α-position of a ketone is a fundamental transformation in organic synthesis. This compound serves as a versatile intermediate, and its selective debromination is often a necessary step to obtain the corresponding saturated ketone, 4,4-dimethylcyclohexanone. This ketone is a valuable building block in the synthesis of more complex molecules.[1] Various methods have been developed for this purpose, each with its own advantages in terms of reaction conditions, yields, and substrate compatibility. This document outlines four distinct mechanistic pathways for the debromination of this compound: Reductive Debromination with Zinc, Nucleophilic Displacement with Sodium Iodide, Single-Electron Transfer with Samarium(II) Iodide, and Photocatalytic Debromination.
Data Presentation
The following table summarizes the quantitative data for different debromination methods applicable to α-bromoketones, providing a comparative overview of their efficiency. Please note that the data for this compound may be analogous to the model substrates presented.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Reductive Debromination | Zinc dust, Acetic Acid | Acetic Acid | Room Temp. | 1-2 | High | vic-Dibromoalkanes |
| Nucleophilic Displacement | Sodium Iodide, Sodium Thiosulfate (B1220275) | Acetone/Water | Reflux | 2-4 | >90 | α-Bromoketones (general) |
| Single-Electron Transfer | Samarium(II) Iodide (SmI₂) | THF | -78 to Room Temp. | < 1 | High | α-Bromoketones (general) |
| Photocatalytic Debromination | fac-Ir(ppy)₃, PPh₃, i-Pr₂NEt | DMF | Room Temp. | 24 | ~95 | α-Bromoketones (general) |
Mechanistic Pathways and Experimental Protocols
Reductive Debromination with Zinc-Acetic Acid
This classical method involves the use of a reducing metal, such as zinc, in an acidic medium. The reaction is typically fast and high-yielding.
Mechanism: The reaction is believed to proceed through a two-electron transfer from the zinc metal to the carbon-bromine bond. The acidic solvent protonates the resulting enolate to give the final ketone product.
Experimental Workflow:
Workflow for Reductive Debromination
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add zinc dust (2.0-3.0 eq) portion-wise. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Carefully pour the filtrate into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,4-dimethylcyclohexanone.
Nucleophilic Displacement with Sodium Iodide
This method proceeds via a Finkelstein-type reaction, where the bromide is displaced by iodide, followed by an elimination reaction.
Mechanism: The iodide ion acts as a nucleophile, attacking the α-carbon and displacing the bromide ion to form an α-iodo intermediate. The resulting iodide ion is a good leaving group, and in the presence of a reducing agent like thiosulfate, the α-iodoketone is reduced to the corresponding ketone.
Signaling Pathway:
Mechanism of Debromination with NaI
Protocol:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a solution of sodium iodide (1.2 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add a saturated solution of sodium thiosulfate to quench the iodine formed.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Single-Electron Transfer with Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron reducing agent that is particularly effective for the dehalogenation of α-haloketones.
Mechanism: SmI₂ donates an electron to the α-bromoketone, leading to the formation of a radical anion intermediate. This intermediate then fragments, eliminating a bromide ion to form an enolate radical. A second electron transfer from another molecule of SmI₂ generates the samarium enolate, which is then protonated upon workup to yield the ketone.
Signaling Pathway:
Mechanism of Debromination with SmI₂
Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of samarium(II) iodide in anhydrous THF.
-
Cool the SmI₂ solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the SmI₂ solution.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the product.
Photocatalytic Debromination
Visible-light photocatalysis offers a mild and environmentally friendly alternative for debromination reactions.
Mechanism: A photocatalyst, such as fac-Ir(ppy)₃, is excited by visible light. The excited photocatalyst then reduces the α-bromoketone via a single-electron transfer to form a radical anion. This intermediate eliminates a bromide ion to generate a carbon-centered radical, which then abstracts a hydrogen atom from a hydrogen donor (e.g., from the solvent or an additive) to give the final product.
Experimental Workflow:
Workflow for Photocatalytic Debromination
Protocol:
-
To a vial, add this compound (1.0 eq), a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), triphenylphosphine (B44618) (PPh₃, 1.5 eq), and an amine base such as diisopropylethylamine (i-Pr₂NEt, 2.0 eq).
-
Add anhydrous and degassed DMF as the solvent.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by column chromatography.
Characterization of the Product
The final product, 4,4-dimethylcyclohexanone, is a white solid with a melting point of 39-42 °C.
Spectroscopic Data for 4,4-dimethylcyclohexanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.35 (t, J = 6.8 Hz, 4H), 1.70 (t, J = 6.8 Hz, 4H), 1.10 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 212.5, 54.5, 39.0, 30.5, 28.5.
-
IR (KBr, cm⁻¹): 2955, 2870, 1710 (C=O), 1470, 1365.
Conclusion
The debromination of this compound can be achieved through several effective methods. The choice of method will depend on the specific requirements of the synthesis, such as the presence of other functional groups, desired reaction conditions, and scalability. Reductive debromination with zinc is a robust and cost-effective method. Nucleophilic displacement with sodium iodide offers mild conditions. Samarium(II) iodide is a powerful reagent for rapid and clean conversions. Finally, visible-light photocatalysis represents a modern, green approach to this transformation. Careful consideration of the mechanistic details and experimental protocols provided in these notes will aid researchers in selecting the optimal conditions for their synthetic goals.
References
Application Notes and Protocols: Synthesis of Substituted Cyclohexanones using 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4,4-dimethylcyclohexanone as a versatile starting material for the preparation of a diverse range of substituted cyclohexanone (B45756) derivatives. The protocols detailed herein are based on established chemical transformations and are intended to serve as a practical guide for laboratory synthesis.
Introduction
Substituted cyclohexanones are pivotal structural motifs found in numerous biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. This compound, a readily accessible α-bromo ketone, serves as an excellent electrophilic precursor for the introduction of various functionalities at the C2-position of the cyclohexanone ring. The gem-dimethyl group at the C4-position provides steric hindrance that can influence the stereochemical outcome of reactions and imparts unique conformational properties to the resulting products. This document outlines key synthetic applications, including nucleophilic substitution and rearrangement reactions, complete with experimental protocols and tabulated data.
Key Synthetic Applications
The primary applications of this compound in the synthesis of substituted cyclohexanones involve its reaction with a variety of nucleophiles and its propensity to undergo base-induced rearrangements.
Nucleophilic Substitution Reactions
The bromine atom at the α-position to the carbonyl group is susceptible to displacement by a range of nucleophiles, leading to the formation of 2-substituted-4,4-dimethylcyclohexanones.
-
Amination: Reaction with primary and secondary amines yields 2-amino-4,4-dimethylcyclohexanone derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds and biologically active molecules.
-
Thiolation: Treatment with thiols or thiolate anions provides 2-thio-substituted cyclohexanones, which can be further functionalized.
-
Azidation: Substitution with azide (B81097) ion, typically from sodium azide, affords 2-azido-4,4-dimethylcyclohexanone. This intermediate can be subsequently reduced to the corresponding 2-amino-4,4-dimethylcyclohexanone or utilized in click chemistry.
Favorskii Rearrangement
In the presence of a strong base, this compound can undergo a Favorskii rearrangement. This reaction typically leads to a ring contraction, yielding a substituted cyclopentanecarboxylic acid derivative. The nature of the base and solvent system can significantly influence the reaction outcome.
Experimental Protocols and Data
The following section provides detailed experimental procedures for key transformations of this compound.
Protocol 1: Synthesis of 2-Amino-4,4-dimethylcyclohexanone Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 2-amino-4,4-dimethylcyclohexanone derivatives.
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4,4-dimethylcyclohexanone derivative.
| Entry | Amine (R-NH2) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 6 | 78 |
| 2 | Aniline | 8 | 72 |
| 3 | Cyclohexylamine | 5 | 85 |
Table 1: Synthesis of various 2-amino-4,4-dimethylcyclohexanone derivatives.
Protocol 2: Favorskii Rearrangement
This protocol outlines the procedure for the base-induced Favorskii rearrangement of this compound.
Reaction Scheme:
Figure 2: Favorskii rearrangement of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (B78521) (3.0 eq) in water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or distillation.
| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Dioxane/H2O | 100 | 4 | 82 |
| 2 | KOH | Ethanol/H2O | 80 | 6 | 75 |
Table 2: Favorskii rearrangement under different conditions.
Logical Workflow for Synthesis of Substituted Cyclohexanones
The following diagram illustrates the central role of this compound in accessing a variety of substituted cyclohexanone derivatives.
Figure 3: Synthetic pathways from 4,4-dimethylcyclohexanone.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of substituted cyclohexanones. The protocols and data presented herein demonstrate its utility in nucleophilic substitution and rearrangement reactions, providing researchers and drug development professionals with a solid foundation for the design and execution of synthetic routes to novel and potentially bioactive molecules. Further exploration of its reactivity with other nucleophiles and under various reaction conditions is encouraged to expand its synthetic applications.
Application Note: High-Purity Isolation of 2-Bromo-4,4-dimethylcyclohexanone via Flash Column Chromatography
Introduction
2-Bromo-4,4-dimethylcyclohexanone is a key intermediate in the synthesis of various organic compounds, finding applications in the development of pharmaceuticals and other specialty chemicals. The selective introduction of a bromine atom alpha to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. The purity of this building block is paramount, as contaminants such as the unreacted starting material or di-brominated byproducts can lead to undesired side reactions and complicate subsequent synthetic steps. This application note details a robust and reproducible protocol for the purification of crude this compound using silica (B1680970) gel flash column chromatography.
Principle of the Method
Column chromatography is a widely used adsorptive separation technique.[1] In this procedure, silica gel, a polar stationary phase, is used to separate compounds based on their differential polarity.[2] A non-polar mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the compounds from the column. Non-polar impurities will travel through the column more quickly, while the more polar desired product, this compound, will have a stronger interaction with the silica gel and thus elute later. By gradually increasing the polarity of the mobile phase, the target compound can be effectively isolated from impurities with very similar polarities. The progress of the separation is monitored by Thin Layer Chromatography (TLC).[3]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp
-
Fraction collection tubes
-
Standard laboratory glassware
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a TLC plate and develop it using a pre-determined solvent system, starting with a non-polar mixture such as 95:5 hexane:ethyl acetate.
-
Visualize the plate under a UV lamp to identify the spots corresponding to the product and impurities. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product to ensure good separation.[3]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane. The amount of silica gel should be about 20-50 times the weight of the crude product.[1]
-
Secure the chromatography column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[6]
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[6]
-
Wash the column with the initial eluent (e.g., 100% hexane) until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[7]
-
Drain the solvent until it is level with the sand layer.
-
-
Elution and Fraction Collection:
-
Begin the elution with a non-polar solvent system, such as 100% hexane, as determined by the initial TLC analysis.[8]
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate. This can be done in a stepwise or gradient fashion.[7]
-
Collect the eluate in fractions of equal volume.
-
Monitor the composition of the collected fractions by TLC.[3]
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Dry the final product under vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography.
| Parameter | Value |
| Mass of Crude Product | 5.0 g |
| Mass of Silica Gel | 150 g |
| Column Diameter | 40 mm |
| Initial Eluent Composition | 100% Hexane |
| Final Eluent Composition | 90:10 Hexane:Ethyl Acetate |
| Volume per Fraction | 20 mL |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by GC analysis) | >98% |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Note and Protocol for the Scale-up Synthesis of 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4,4-dimethylcyclohexanone, a valuable intermediate in organic synthesis and drug development. The described method is based on the acid-catalyzed α-bromination of 4,4-dimethylcyclohexanone (B1295358). This protocol emphasizes safety, scalability, and the generation of a high-purity product.
Introduction
α-Halogenated ketones are versatile synthetic intermediates. Specifically, this compound serves as a key building block for introducing functionality at the α-position to a carbonyl group, enabling the synthesis of a wide range of more complex molecules. The gem-dimethyl group at the 4-position provides steric hindrance that can influence the regioselectivity of subsequent reactions. This application note details a robust and scalable procedure for the synthesis of this compound.
Data Presentation
The following table summarizes representative quantitative data for the scale-up synthesis of this compound. Please note that actual yields and purity may vary depending on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 4,4-Dimethylcyclohexanone | --- |
| Brominating Agent | Bromine (Br₂) | --- |
| Solvent | Glacial Acetic Acid | --- |
| Scale | 100 g (of starting material) | Representative lab scale-up |
| Reaction Temperature | 10-15 °C (addition), Room Temp. (reaction) | Controlled to minimize side products |
| Reaction Time | 2-4 hours | Monitored by TLC or GC |
| Product Yield (isolated) | 75-85% | Based on typical α-bromination reactions |
| Product Purity (by GC) | >95% | After purification |
| Molecular Formula | C₈H₁₃BrO | [1] |
| Molecular Weight | 205.10 g/mol | [1] |
Experimental Protocol
Materials and Reagents:
-
4,4-Dimethylcyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Appropriately sized multi-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
The reaction is exothermic. Maintain strict temperature control during the addition of bromine.
-
Handle glacial acetic acid with care as it is corrosive.
Procedure:
-
Reaction Setup:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 4,4-dimethylcyclohexanone (1.0 eq).
-
Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Cool the solution to 10-15 °C using an ice bath.
-
-
Bromination:
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the cooled ketone solution via the dropping funnel with vigorous stirring.
-
Maintain the internal temperature below 15 °C during the addition. The characteristic red-brown color of bromine should dissipate as the reaction progresses.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Carefully pour the reaction mixture into a larger beaker containing ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,4-dimethylcyclohexanone
Welcome to the technical support center for the synthesis of 2-Bromo-4,4-dimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is typically achieved through the α-bromination of the parent ketone, 4,4-dimethylcyclohexanone (B1295358). This reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source. The reaction can be catalyzed by either acid or base.
Q2: Which brominating agent is more effective: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are effective for the α-bromination of ketones.
-
Elemental Bromine (Br₂): Often used in the presence of an acid catalyst like acetic acid. It is a powerful brominating agent but can be hazardous to handle due to its high reactivity and toxicity. Over-bromination to form di-bromo species can be a significant side reaction if the reaction conditions are not carefully controlled.
-
N-Bromosuccinimide (NBS): Considered a milder and more selective brominating agent. It is often used in radical reactions but can also be used for electrophilic bromination, sometimes with a radical initiator or acid catalyst. NBS can be advantageous in minimizing side reactions.
Q3: What are the common side reactions that can lower the yield of this compound?
The primary side reaction that reduces the yield of the desired product is over-bromination, leading to the formation of 2,2-dibromo-4,4-dimethylcyclohexanone and other di-brominated isomers. Another potential side reaction, especially under basic conditions, is the Favorskii rearrangement, which would lead to a ring-contracted cyclopentanecarboxylic acid derivative.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
TLC: The consumption of the starting material (4,4-dimethylcyclohexanone) and the formation of the more polar product (this compound) can be observed.
-
GC-MS: This technique provides a more detailed analysis, allowing for the quantification of the starting material, the desired product, and any side products.
Q5: What is the role of the solvent in this synthesis?
The choice of solvent can significantly impact the reaction rate and selectivity.
-
Acidic Solvents: Glacial acetic acid is commonly used as both a solvent and a catalyst for bromination with Br₂.
-
Chlorinated Solvents: Solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are often used with NBS, particularly for radical-initiated brominations. The polarity of the solvent can influence the stability of the intermediates and the overall reaction pathway.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solutions |
| Low yield of this compound | - Incomplete reaction.- Formation of significant amounts of side products.- Loss of product during workup and purification. | - Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of side products.- Optimize the stoichiometry of the brominating agent; a slight excess may be needed, but a large excess will promote di-bromination.- Ensure efficient extraction and careful handling during purification steps. |
| High percentage of di-brominated side products | - Excess of brominating agent.- High reaction temperature.- Rapid addition of the brominating agent. | - Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 equivalents).- Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the brominating agent.- Add the brominating agent dropwise or in small portions over an extended period with vigorous stirring. |
| Reaction does not go to completion | - Insufficient amount of brominating agent.- Low reaction temperature or insufficient reaction time.- Inactive catalyst. | - Ensure the correct stoichiometry of the brominating agent.- Allow the reaction to stir for a longer period at room temperature after the initial addition.- If using a catalyst, ensure it is fresh and active. |
| Formation of a dark-colored reaction mixture | - Presence of excess bromine. | - During the workup, wash the organic layer with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any unreacted bromine. |
Data Presentation
Table 1: Illustrative Yield Comparison of Brominating Agents
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Br₂ (1.05 eq) | Acetic Acid | Acetic Acid | 0-25 | 2 | ~75-85 |
| NBS (1.1 eq) | AIBN (cat.) | CCl₄ | 77 (reflux) | 3 | ~80-90 |
| NBS (1.1 eq) | HBr (cat.) | CH₂Cl₂ | 25 | 4 | ~70-80 |
Note: The yield data presented in this table is illustrative and based on general principles of α-bromination of ketones. Actual yields may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine (Br₂) in Acetic Acid
Materials:
-
4,4-dimethylcyclohexanone
-
Glacial Acetic Acid
-
Elemental Bromine (Br₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bisulfite solution (to quench excess bromine), saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
4,4-dimethylcyclohexanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) (radical initiator, catalytic amount)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethylcyclohexanone (1.0 eq) and N-Bromosuccinimide (1.1 eq) in carbon tetrachloride.
-
Add a catalytic amount of AIBN to the mixture.
-
Heat the reaction mixture to reflux (around 77 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Bromination of 4,4-Dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4,4-dimethylcyclohexanone (B1295358). Our goal is to help you identify and mitigate the formation of common side products to improve the yield and purity of your target compound, 2-bromo-4,4-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 4,4-dimethylcyclohexanone?
A1: The primary and desired product of the controlled bromination of 4,4-dimethylcyclohexanone is this compound. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine at the alpha-carbon.[1]
Q2: What are the most common side products observed in this reaction?
A2: The most frequently encountered side products are:
-
Dibrominated Products: These include 2,2-dibromo-4,4-dimethylcyclohexanone and 2,6-dibromo-4,4-dimethylcyclohexanone. Over-bromination is a common issue, particularly with excess bromine or prolonged reaction times.
-
Favorskii Rearrangement Products: If the reaction mixture is exposed to basic conditions, either during the reaction or workup, the alpha-bromo ketone can undergo a Favorskii rearrangement. This results in a ring contraction to form 3,3-dimethylcyclopentanecarboxylic acid or its derivatives.
Q3: How can I minimize the formation of dibrominated side products?
A3: To minimize dibromination, it is crucial to carefully control the stoichiometry of the reactants. Use of a slight sub-stoichiometric amount of bromine relative to the ketone can be effective. Slow, dropwise addition of the bromine solution to the ketone at a controlled temperature also helps to prevent localized areas of high bromine concentration, which can lead to over-bromination.
Q4: What conditions favor the Favorskii rearrangement, and how can I avoid it?
A4: The Favorskii rearrangement is base-catalyzed. Therefore, it is essential to maintain acidic or neutral conditions throughout the reaction and workup. Avoid using basic solutions (e.g., sodium hydroxide, sodium carbonate) to quench the reaction. Instead, use a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of dibrominated products detected (by GC-MS, NMR). | 1. Excess bromine used. 2. Reaction time is too long. 3. Poor temperature control, leading to increased reaction rates. | 1. Carefully control the stoichiometry; use 1.0 equivalent or slightly less of bromine. 2. Monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material. 3. Maintain the recommended reaction temperature. |
| Presence of a cyclopentane (B165970) derivative in the product mixture. | The alpha-bromo ketone has undergone a Favorskii rearrangement due to exposure to basic conditions. | 1. Ensure the reaction is performed under acidic conditions. 2. During workup, avoid basic washes. Use a mild reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by washes with water and brine. |
| Low conversion of starting material. | 1. Insufficient amount of bromine. 2. Inadequate reaction time or temperature. 3. Inactive catalyst. | 1. Ensure accurate measurement of bromine. 2. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature, while monitoring for the formation of side products. 3. Use a fresh or properly stored acid catalyst. |
| Reaction mixture remains brown/orange after the expected reaction time. | Excess unreacted bromine is present. | Quench the reaction with a saturated solution of sodium bisulfite or sodium thiosulfate until the color dissipates. |
Data Presentation
| Entry | Equivalents of Br₂ | Reaction Time (hours) | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |
| 1 | 1.0 | 2 | 85 | 10 |
| 2 | 1.1 | 2 | 75 | 20 |
| 3 | 1.0 | 4 | 70 | 25 |
| 4 | 1.2 | 4 | 50 | 45 |
This table is illustrative and based on general observations for ketone bromination.
Experimental Protocols
Acid-Catalyzed Bromination of 4,4-Dimethylcyclohexanone
Materials:
-
4,4-dimethylcyclohexanone
-
Bromine
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bisulfite solution (to remove excess bromine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the bromination of 4,4-dimethylcyclohexanone.
Caption: Troubleshooting workflow for optimizing the bromination reaction.
References
Troubleshooting low conversion in 2-Bromo-4,4-dimethylcyclohexanone reactions
Welcome to the technical support center for the synthesis of 2-Bromo-4,4-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. Below you will find frequently asked questions and detailed troubleshooting guidance to address challenges such as low conversion rates and the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in the bromination of 4,4-dimethylcyclohexanone (B1295358)?
A1: Low conversion can stem from several factors. Inadequate reaction time or temperature can lead to incomplete consumption of the starting material. The purity of reagents, particularly the brominating agent (e.g., Br₂ or N-Bromosuccinimide), is crucial, as is the use of an appropriate solvent and catalyst. For acid-catalyzed reactions, the concentration and strength of the acid are key parameters.[1]
Q2: I am observing multiple products in my reaction mixture. What are the likely side products?
A2: The primary side products in the bromination of cyclic ketones are typically di-brominated species (e.g., 2,6-dibromo-4,4-dimethylcyclohexanone).[2] The formation of these is more likely if an excess of the brominating agent is used. Another potential side product can arise from a Favorskii rearrangement, especially if basic conditions are present during the reaction or workup, leading to a ring-contracted cyclopentane (B165970) derivative.[2]
Q3: How does the gem-dimethyl group at the 4-position affect the reaction?
A3: The gem-dimethyl group can exert steric hindrance, potentially slowing down the rate of reaction compared to unsubstituted cyclohexanone. This steric bulk can influence the approach of the brominating agent and may affect the conformational equilibrium of the enol or enolate intermediate.
Q4: Which brominating agent is recommended, Br₂ or N-Bromosuccinimide (NBS)?
A4: Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective for alpha-bromination of ketones.[1][3]
-
Bromine (Br₂) is often used in acidic media like acetic acid. The reaction proceeds via an enol intermediate.[4] Careful control of stoichiometry is necessary to avoid over-bromination.
-
N-Bromosuccinimide (NBS) is a solid and can be easier to handle than liquid bromine. It is often used for radical-mediated brominations or under acidic catalysis.[3][5]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (4,4-dimethylcyclohexanone). Staining with a permanganate (B83412) solution can help visualize the spots. For more detailed analysis and to identify products, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
| Probable Cause | Suggested Solution |
| Inactive Reagents | - Use a fresh, unopened bottle of the brominating agent or purify it before use. - Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
| Insufficient Reaction Time/Temp | - Monitor the reaction by TLC until the starting material is consumed. - Gradually increase the reaction temperature, while monitoring for the formation of side products. |
| Improper Reaction Conditions | - For acid-catalyzed reactions, ensure the appropriate amount and concentration of the acid catalyst are used.[1] - For radical reactions with NBS, ensure an effective radical initiator (e.g., AIBN or light) is used.[5] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Probable Cause | Suggested Solution |
| Di-bromination | - Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the brominating agent.[1] - Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration. - Under acidic conditions, the first bromination is generally faster than the second.[1] |
| Favorskii Rearrangement | - Avoid basic conditions during the reaction and workup.[2] - Use a neutral or acidic wash during the workup procedure. |
| Formation of Regioisomers | - While 4,4-dimethylcyclohexanone is symmetrical with respect to the alpha positions (C2 and C6), impurities in the starting material could lead to other isomers. Ensure the purity of the starting ketone. |
Issue 3: Difficult Purification
| Probable Cause | Suggested Solution |
| Similar Polarity of Products and Byproducts | - Column chromatography on silica (B1680970) gel is the most effective method for separating the mono-brominated product from the starting material and di-brominated byproducts.[1] - A solvent system with low polarity (e.g., a hexane/ethyl acetate (B1210297) gradient) is recommended for good separation.[6] |
| Product Instability | - Avoid excessive heat during solvent removal (rotary evaporation). - Store the purified product under an inert atmosphere and at a low temperature. |
Experimental Protocols
The following are general protocols for the alpha-bromination of 4,4-dimethylcyclohexanone. Note: These are adapted from procedures for similar ketones and may require optimization.
Protocol 1: Acid-Catalyzed Bromination with Br₂
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone (1.0 eq.) in glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-cold water. Quench any excess bromine by adding a saturated solution of sodium thiosulfate (B1220275) until the orange color disappears.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
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Reaction Setup: To a solution of 4,4-dimethylcyclohexanone (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.05 eq.).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN) or irradiate with a UV lamp. Alternatively, an acid catalyst like p-toluenesulfonic acid can be used.[7]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The solid succinimide (B58015) byproduct will float to the surface as the reaction progresses.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway: Acid-Catalyzed Bromination
Caption: Acid-catalyzed enol formation followed by reaction with bromine.
Troubleshooting Logic for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Favorskii Rearrangement of 2-Bromo-4,4-dimethylcyclohexanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Favorskii rearrangement of 2-Bromo-4,4-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Favorskii rearrangement of this compound?
A1: The Favorskii rearrangement of this compound results in a ring contraction to yield 3,3-dimethylcyclopentanecarboxylic acid or its corresponding ester, depending on the base and solvent system used.[1][2] For instance, using sodium methoxide (B1231860) in methanol (B129727) will yield methyl 3,3-dimethylcyclopentanecarboxylate.[3]
Q2: What is the general mechanism for this reaction?
A2: The reaction proceeds through a cyclopropanone (B1606653) intermediate. A base abstracts an acidic α'-proton (from C6) to form an enolate.[4] This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone). The nucleophile (e.g., methoxide) then attacks the carbonyl carbon of the strained cyclopropanone. Subsequent ring-opening occurs to form the most stable carbanion, which is then protonated by the solvent to give the final cyclopentane (B165970) derivative.[2]
Q3: How does the 4,4-dimethyl substitution affect the reaction compared to 2-bromocyclohexanone (B1249149)?
A3: While specific literature on this compound is scarce, the gem-dimethyl group can influence the reaction in several ways:
-
Conformational Effects: The dimethyl groups can lock the cyclohexane (B81311) ring in a specific conformation, which may affect the rate of enolate formation and intramolecular cyclization.
-
Steric Hindrance: While not directly at the reaction centers, steric bulk at the 4-position could potentially influence the approach of the base and the solvent shell around the molecule.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which might have a minor effect on the acidity of the α'-protons.
In general, the reaction is expected to proceed similarly to the unsubstituted analog, but reaction times and yields may vary.
Q4: Which base and solvent system is recommended?
A4: A common and effective system for this type of rearrangement is sodium methoxide (NaOMe) in methanol (MeOH) or sodium ethoxide in ethanol (B145695) to produce the corresponding methyl or ethyl ester.[2] Using sodium hydroxide (B78521) in aqueous or alcoholic media will lead to the formation of the carboxylic acid.[3] Anhydrous conditions are generally preferred for cleaner reactions when preparing the ester.[4]
Q5: What are potential side reactions?
A5: Potential side reactions in the Favorskii rearrangement include:
-
Substitution: Direct SN2 substitution of the bromide by the alkoxide is a possible side reaction.
-
Elimination: Base-induced elimination to form an α,β-unsaturated ketone.
-
Alternative Ring Opening: Cleavage of the cyclopropanone intermediate to form a less stable carbanion, leading to isomeric products, although this is less likely.
-
Incomplete Reaction: Failure to consume all the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive base (e.g., old sodium methoxide).2. Insufficient reaction temperature or time.3. Presence of water in the reaction when preparing an ester.4. Competing side reactions (e.g., substitution or elimination). | 1. Use freshly prepared sodium methoxide from sodium metal and anhydrous methanol.[4]2. Increase the reaction temperature (reflux) and monitor the reaction progress by TLC or GC-MS.[4]3. Ensure all glassware is flame-dried and use anhydrous solvents.[4]4. Use a less-hindered alkoxide base. Consider lower reaction temperatures to favor the rearrangement pathway. |
| Formation of Multiple Products | 1. Presence of both ester and carboxylic acid products.2. Formation of α,β-unsaturated ketone via elimination.3. Presence of unreacted starting material. | 1. Ensure strictly anhydrous conditions if the ester is the desired product. If the acid is desired, ensure complete saponification.2. Use milder reaction conditions (lower temperature).3. Increase reaction time, temperature, or the equivalents of base. |
| Product is Difficult to Purify | 1. Co-elution of the product with side products during chromatography.2. Difficulty in separating the ester product from the solvent. | 1. Optimize chromatographic conditions (e.g., different solvent systems). Consider converting the product to a solid derivative for purification via recrystallization.2. Ensure complete removal of the solvent under reduced pressure. |
Data Presentation
The following table summarizes typical reaction conditions for the Favorskii rearrangement of 2-bromocyclohexanone, which can be used as a starting point for optimizing the reaction of this compound.
| Entry | Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-Bromocyclohexanone | NaOMe (2.2) | MeOH/Et₂O | 55 | 4 | Methyl cyclopentanecarboxylate | 78 | [4] |
| 2 | 2-Chlorocyclohexanone | NaOEt | EtOH | Reflux | N/A | Ethyl cyclopentanecarboxylate | Good | [2] |
| 3 | 2-Bromocyclohexanone | NaOH (aq) | N/A | N/A | N/A | Cyclopentanecarboxylic acid | N/A | [3] |
Note: N/A indicates data not available in the cited sources. The yield for entry 1 is for the purified product.
Experimental Protocols
Detailed Protocol for the Synthesis of Methyl 3,3-dimethylcyclopentanecarboxylate
This protocol is adapted from a procedure for 2-bromocyclohexanone and should be optimized for the specific substrate.[4]
1. Preparation of Sodium Methoxide Solution:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium metal (2.2 equivalents) in small portions to the methanol.
-
Stir the mixture at 0 °C until all the sodium has reacted completely to form a clear solution of sodium methoxide.
2. Reaction Setup and Execution:
-
In a separate flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent like diethyl ether or THF.
-
Transfer the solution of the bromo-ketone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry may form.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (the exact temperature will depend on the solvent used, e.g., 55 °C for MeOH/Et₂O).
-
Stir the mixture vigorously and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
3. Workup and Purification:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Dilute the mixture with diethyl ether.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography.
Visualizations
Caption: Experimental workflow for the Favorskii rearrangement.
Caption: Troubleshooting logic for the Favorskii rearrangement.
References
Technical Support Center: Purification of 2-Bromo-4,4-dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4,4-dimethylcyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Multiple Spots on Thin Layer Chromatography (TLC) After Synthesis
-
Question: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I achieve separation?
-
Answer: The presence of multiple spots on TLC is a common observation. The typical impurities include unreacted 4,4-dimethylcyclohexanone (B1295358) (starting material) and di-brominated byproducts. These compounds often have close Rf values, making purification challenging.
Common Impurities and Their Characteristics:
-
4,4-dimethylcyclohexanone (Starting Material): Less polar than the brominated products.
-
2,6-Dibromo-4,4-dimethylcyclohexanone (Di-brominated byproduct): More polar than the mono-brominated product.
Separation Strategy: Column chromatography is the most effective method for separating these closely related compounds.
-
Issue 2: The Purified Product is an Oil Instead of a Solid
-
Question: After purification, my this compound is an oil, but I expected a solid. What could be the reason?
-
Answer: This can be due to the presence of residual solvent or impurities that depress the melting point.
-
Troubleshooting Steps:
-
Dry the product under a high vacuum to remove any remaining solvent.
-
If the product is still an oil, attempt to induce crystallization by triturating with a cold non-polar solvent like hexane (B92381).
-
If crystallization fails, re-purify the compound using column chromatography to remove persistent impurities.
-
-
Issue 3: Low Yield After Purification
-
Question: My final yield of purified this compound is lower than expected. What are the potential causes?
-
Answer: Low yield can stem from several factors throughout the synthesis and purification process.
-
Possible Causes:
-
Incomplete Reaction: Ensure the initial bromination reaction has gone to completion by monitoring with TLC or GC-MS.
-
Loss During Work-up: Product can be lost during aqueous extractions if the phases are not separated carefully.
-
Side Reactions: Formation of byproducts, such as from elimination reactions, can reduce the yield of the desired product.
-
Inefficient Purification: Product may be lost on the column during chromatography or remain in the mother liquor after recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically the unreacted starting material (4,4-dimethylcyclohexanone) and over-brominated products, such as 2,6-dibromo-4,4-dimethylcyclohexanone. The formation of di-brominated products is more prevalent if an excess of the brominating agent is used.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Flash column chromatography on silica (B1680970) gel is a highly effective and commonly used method for purifying α-bromoketones.[1] Recrystallization can also be a viable option if a suitable solvent system is identified.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and efficient technique to monitor the separation during column chromatography. By analyzing the fractions collected, you can identify those containing the pure product. For a more detailed analysis of purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the ideal storage conditions for purified this compound?
A4: As a general precaution for halogenated ketones, it is advisable to store the purified compound at low temperatures (e.g., in a refrigerator) in a well-sealed container to minimize potential degradation over time.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Develop a suitable eluent system using TLC. Start with a low polarity mixture, such as 98:2 hexane:ethyl acetate.
-
The ideal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a very low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Eluent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities. |
| 2 | 98 | 2 | 5 | Elute the desired product. |
| 3 | 95 | 5 | 3 | Elute more polar impurities. |
| 4 | 80 | 20 | 2 | Flush the column of all remaining compounds. |
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallization. The ideal solvent or solvent system should be determined experimentally.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., a mixture of a polar and a non-polar solvent like ethanol (B145695)/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Ice bath
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Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Experiment with different solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum.
-
Data Presentation: Potential Recrystallization Solvents
| Solvent System | "Good" Solvent | "Bad" Solvent | Rationale |
| Ethanol/Water | Ethanol | Water | The compound is likely soluble in ethanol and insoluble in water. |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | A common solvent pair for compounds of moderate polarity. |
| Dichloromethane/Hexane | Dichloromethane | Hexane | Dichloromethane is a good solvent for many organic compounds, with hexane used to reduce solubility. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Prevention of Dibrominated Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dibrominated byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination reaction producing a significant amount of dibrominated byproduct?
A1: The formation of dibrominated impurities is a common issue of over-halogenation. It typically occurs when the monobrominated product, which is often still reactive, undergoes a second bromination.[1] Several factors can contribute to this:
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High Reactivity of the Substrate: Aromatic rings with strongly activating groups (e.g., phenols, anilines) are highly susceptible to multiple halogenations.[1][2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of highly reactive brominating agents can lead to a loss of selectivity.[1][3]
-
Stoichiometry: Using an excess of the brominating agent increases the likelihood of multiple brominations.
Q2: How can I improve the selectivity for monobromination?
A2: Several strategies can be employed to enhance the selectivity for the desired monobrominated product:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. A 1:1 ratio or slightly less of the brominating agent is often recommended.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C or even -30 °C, can significantly improve selectivity by reducing the reaction rate.[1][3]
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) for better control.[3]
-
Solvent Selection: The choice of solvent can influence reactivity and selectivity. Less polar solvents may be beneficial in some cases.[4]
-
Use of Catalysts: Catalysts like zeolites can induce high para-selectivity in the bromination of substituted aromatic compounds due to shape-selective catalysis.[1][5]
-
Protecting Groups: Temporarily protecting highly activating functional groups can reduce the substrate's reactivity and direct bromination to the desired position.[4]
Q3: What are some alternative brominating agents I can use to avoid dibromination?
A3: Besides molecular bromine, several other reagents can offer better selectivity:
-
N-Bromosuccinimide (NBS): A versatile and selective reagent for both allylic/benzylic and aromatic brominations.[3]
-
Potassium Bromide (KBr) with an Oxidant: Systems like KBr/ZnAl–BrO₃⁻–LDHs have been shown to be effective for regioselective monobromination of phenols.[2]
-
Copper(II) Bromide (CuBr₂): A mild reagent for the α-bromination of ketones.
-
In situ Generated Bromine: Generating bromine in situ from reagents like HBr and an oxidant (e.g., NaOCl) in a flow chemistry setup can enhance safety and control.[6][7]
Q4: How do I detect and quantify dibrominated byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like monobromo- and dibromocarbazole.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the identification and quantification of volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main product and can be used to identify and quantify impurities.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of dibromo- and polybromo-impurities detected. | - Excess brominating agent. - Reaction temperature is too high. - Highly activated substrate. | - Use a 1:1 or slightly less than stoichiometric amount of the brominating agent.[1] - Perform the reaction at a lower temperature (e.g., 0 °C or below).[1][3] - Consider using a milder brominating agent like NBS instead of Br₂.[3] - For highly activated substrates, consider using a protecting group strategy.[4] |
| Reaction is slow or incomplete, but forcing conditions (e.g., heat) leads to impurity formation. | - Poor solubility of reagents. - Insufficient activation of the brominating agent. | - Ensure all reagents are adequately dissolved in the chosen solvent.[1] - Consider using a catalyst (e.g., a Lewis acid for aromatic bromination) to enhance reactivity under milder conditions.[1] |
| Incorrect regioselectivity (e.g., ortho- vs. para-isomer). | - Steric hindrance. - Electronic effects of substituents. | - Utilize shape-selective catalysts like zeolites to favor para-substitution.[1][5] - Employ directing groups or perform theoretical calculations to predict the most favorable substitution pattern.[3] |
Experimental Protocols
Protocol 1: Selective Monobromination of p-Aminobenzoic Acid using a Protecting Group
This protocol involves a two-step process: protection of the amino group by acetylation, followed by bromination and deprotection.[4]
Step 1: Acetylation of p-Aminobenzoic Acid
-
In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid
-
Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude product. A wash with a sodium bisulfite solution can be used to remove excess bromine.
-
Collect the product by vacuum filtration, wash thoroughly with water, and then dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude product with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until hydrolysis is complete.
-
Cool the reaction mixture. If acid hydrolysis was used, neutralize the solution with a base to precipitate the final product.
Protocol 2: Regioselective Monobromination of Phenols
This method utilizes KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) for a mild and selective para-bromination of phenols.[2]
-
To a solution of the phenol (B47542) (1 mmol) in acetic acid (5 mL), add potassium bromide (1.2 mmol).
-
Add ZnAl–BrO₃⁻–LDHs (0.2 mmol equivalent of bromate) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: General reaction pathway for electrophilic aromatic bromination.
Caption: Troubleshooting workflow for reducing dibromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability issues of 2-Bromo-4,4-dimethylcyclohexanone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Bromo-4,4-dimethylcyclohexanone in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to two main degradation pathways, particularly under basic conditions:
-
Favorskii Rearrangement: In the presence of a base (e.g., hydroxide (B78521), alkoxides), this compound can undergo a Favorskii rearrangement, leading to a ring contraction to form a substituted cyclopentanecarboxylic acid or its corresponding ester.[1][2][3]
-
Elimination Reaction (Dehydrobromination): Base-induced elimination of hydrogen bromide (HBr) can occur to form an α,β-unsaturated ketone, specifically 4,4-dimethylcyclohex-2-en-1-one.[4]
Under acidic conditions, the compound is generally more stable, though prolonged exposure to strong acids or high temperatures may lead to unforeseen side reactions.
Q2: How can I minimize the Favorskii rearrangement during my reaction?
A2: To minimize the Favorskii rearrangement, consider the following:
-
Choice of Base: Use non-nucleophilic, sterically hindered bases if simple deprotonation is desired, though for many applications avoiding strong bases altogether is preferable.
-
Temperature Control: Keep the reaction temperature as low as possible. The rearrangement is often accelerated at higher temperatures.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of byproducts.
-
Protecting Groups: If the ketone functionality is not involved in the desired transformation, consider protecting it before introducing basic reagents.
Q3: What are the expected products of the Favorskii rearrangement of this compound?
A3: The Favorskii rearrangement will lead to the formation of a 2,2-dimethylcyclopentanecarboxylic acid derivative. If a hydroxide base is used, the product will be the carboxylic acid. If an alkoxide (e.g., sodium methoxide) is used, the corresponding methyl ester will be formed.
Q4: Can this compound undergo hydrolysis?
Q5: What are common side products during the synthesis of this compound?
A5: The synthesis of this compound typically involves the bromination of 4,4-dimethylcyclohexanone. A potential side reaction is di- or polybromination, especially if an excess of the brominating agent is used or if the reaction is performed under basic conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of an Acidic Byproduct in Basic Media
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the expected nucleophilic substitution product. | Favorskii Rearrangement: The basic reaction conditions are likely inducing a rearrangement of the starting material. | 1. Re-evaluate Base: If possible, switch to a milder or non-nucleophilic base. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below). 3. Alternative Synthetic Route: Consider a synthetic strategy that avoids the use of strong bases with this substrate. |
| Formation of a cyclopentane-based carboxylic acid or ester byproduct, confirmed by NMR and MS. | The presence of a strong base is causing the starting material to undergo a Favorskii rearrangement. | 1. Isolate and Characterize: Confirm the structure of the byproduct. 2. Optimize Conditions: If the rearrangement is unavoidable, you may need to optimize for the rearranged product or redesign the synthesis. |
Issue 2: Formation of an Unsaturated Ketone Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a byproduct with a molecular weight corresponding to the loss of HBr. | Elimination Reaction (E2): The base is acting as a base to abstract a proton at the C6 position, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone. | 1. Use a Bulky Base: Sterically hindered bases are less likely to act as nucleophiles and can favor elimination. If elimination is the desired outcome, a bulky base can improve the yield. If it is a side reaction, a less hindered, more nucleophilic base might be better. 2. Solvent Choice: The choice of solvent can influence the E2/SN2 ratio. Aprotic solvents may favor substitution. |
| Disappearance of the starting material signal in TLC/LC-MS with the appearance of a less polar spot. | Formation of 4,4-dimethylcyclohex-2-en-1-one. | 1. Characterize the Byproduct: Use spectroscopic methods to confirm the structure. 2. Adjust Reaction Conditions: Modify the base, solvent, and temperature to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: Favorskii Rearrangement of this compound to 2,2-dimethylcyclopentanecarboxylic acid
This protocol is adapted from general procedures for the Favorskii rearrangement of α-bromocyclohexanones.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, for workup)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether or a mixture of water and a co-solvent.
-
Prepare a solution of sodium hydroxide (2.2 eq) in water.
-
Slowly add the NaOH solution to the solution of the bromo-ketone at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 55 °C) for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully acidify with HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylcyclopentanecarboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Base-Induced Elimination of this compound
This protocol is a general procedure for the E2 elimination of α-bromoketones.
Materials:
-
This compound
-
A suitable base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the base (1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4,4-dimethylcyclohex-2-en-1-one by column chromatography or distillation.
Data Presentation
Table 1: Illustrative Product Distribution in Reactions of this compound under Basic Conditions
| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) |
| NaOH (aq) | Water/THF | 55 | 2,2-dimethylcyclopentanecarboxylic acid | 4,4-dimethylcyclohex-2-en-1-one |
| NaOMe | Methanol | 25 | Methyl 2,2-dimethylcyclopentanecarboxylate | 4,4-dimethylcyclohex-2-en-1-one |
| Potassium tert-butoxide | THF | 0 | 4,4-dimethylcyclohex-2-en-1-one | Substitution/Rearrangement products |
| DBU | DCM | 25 | 4,4-dimethylcyclohex-2-en-1-one | - |
Note: The data in this table is illustrative and based on general principles of reactivity for α-bromo ketones. Actual yields and product ratios will depend on specific experimental conditions.
Visualizations
Caption: Favorskii rearrangement pathway of this compound.
Caption: E2 Elimination of this compound.
Caption: Troubleshooting workflow for unexpected products.
References
How to monitor the progress of reactions involving 2-Bromo-4,4-dimethylcyclohexanone
Technical Support Center: Monitoring Reactions of 2-Bromo-4,4-dimethylcyclohexanone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections detail common analytical techniques used to monitor reaction progress, offering solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs) - General
Q1: What are the most effective techniques for monitoring the progress of reactions involving this compound? A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid qualitative checks, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity assessment, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and real-time monitoring.[1] The choice depends on the specific reaction, available equipment, and the level of detail required.[1]
Q2: My reaction involves a high-boiling point solvent. How does this affect my choice of monitoring technique? A2: High-boiling solvents like DMF or DMSO can interfere with analysis. For TLC, the solvent can cause streaking; this can be mitigated by spotting the plate and placing it under a high vacuum for a few minutes before development.[2] For GC-MS, a high-boiling solvent can obscure the chromatogram; it is crucial to set a suitable temperature program that allows for the elution of your compounds of interest before the solvent peak. HPLC is often less affected by high-boiling solvents, making it a suitable alternative.
Q3: How do I choose between GC-MS and HPLC for quantitative analysis? A3: The choice depends on the volatility and thermal stability of your reactants and products. GC-MS is ideal for volatile compounds that are stable at high temperatures.[3] HPLC is better suited for non-volatile or thermally labile compounds.[4] For this compound and many of its likely products, both techniques can be viable, and the choice may come down to available instrumentation and established laboratory protocols.
Thin-Layer Chromatography (TLC)
TLC is a fast, inexpensive, and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[5][6]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or "tailing". | 1. Sample is too concentrated (overloaded).[5][7][8][9] 2. The compound is highly polar or acidic/basic and interacts strongly with the silica (B1680970) plate.[7][8] 3. The solvent system is not optimal.[9] | 1. Dilute the sample solution before spotting.[7][8] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[7] 3. Systematically vary the polarity of the solvent system. |
| Reactant and product spots have very similar Rf values. | 1. The polarity of the eluent is not suitable for achieving separation. 2. The compounds have very similar polarities. | 1. Try different solvent systems with varying compositions and polarities.[2] 2. Use a "cospot" (spotting both the starting material and the reaction mixture in the same lane) to see if the spots resolve.[2] 3. Consider using a different visualization stain that may color the compounds differently.[2] |
| No spots are visible on the plate. | 1. The sample is too dilute.[7][9] 2. The compounds are not UV-active.[7] 3. The solvent level in the developing chamber was higher than the spotting line.[8][9] 4. The compound is volatile and may have evaporated.[7] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][9] 2. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber).[1] 3. Ensure the solvent level is below the baseline before placing the plate in the chamber.[8][9] 4. Visualize the plate immediately after development. |
| The solvent front runs unevenly. | 1. The top of the developing chamber was not sealed properly. 2. The TLC plate was touching the side of the chamber.[9] | 1. Ensure the chamber is fully saturated with solvent vapor by using a lid and filter paper. 2. Position the plate carefully in the center of the chamber. |
Data Presentation: TLC Solvent Systems
The choice of eluent is critical. Start with a non-polar solvent and gradually increase polarity.
| Solvent System (v/v) | Relative Polarity | Typical Use Case |
| 100% Hexanes | Very Low | Eluting non-polar compounds. |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for many organic compounds. |
| 50% Ethyl Acetate in Hexanes | Medium | For more polar compounds. |
| 5-10% Methanol in Dichloromethane | Medium to High | Eluting highly polar compounds. |
Experimental Protocol: TLC Monitoring
-
Preparation: Prepare a developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and seal the chamber.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the diluted reaction mixture onto the baseline of a silica gel TLC plate.[1] Also, spot the pure starting material in an adjacent lane for comparison.[1]
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1] If necessary, use a chemical stain for visualization.
-
Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of new spots indicate reaction progress.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their boiling points and polarity, providing quantitative data and mass information for structural identification. It is highly effective for analyzing halogenated organic compounds.[10]
GC-MS Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing for the brominated compound. | 1. Active sites in the GC liner or column are interacting with the analyte.[1] 2. Contamination in the ion source of the mass spectrometer. Halogenated solvents can sometimes lead to the formation of metal chlorides in the ion source.[11] | 1. Use a deactivated (silanized) injector liner and a high-quality, inert GC column. 2. Clean the MS ion source. If possible, avoid halogenated solvents for sample preparation.[11] |
| Poor separation or co-elution. | 1. The temperature program is not optimized. 2. The GC column is not suitable for separating the analytes. No single GC column can separate all components in complex mixtures.[10] | 1. Adjust the temperature ramp rate or add isothermal holds to improve resolution. 2. Use a column with a different stationary phase (e.g., a more polar phase if the current one is non-polar). |
| Low sensitivity or no peak detected. | 1. The sample concentration is too low. 2. The compound is degrading in the hot injector. 3. The MS is scanning the wrong mass range or the detector is not sensitive enough. | 1. Concentrate the sample. 2. Lower the injector temperature. 3. Ensure the scan range covers the expected molecular ions and fragments. Use Selected Ion Monitoring (SIM) mode for higher sensitivity.[12] |
Data Presentation: Typical GC-MS Parameters
| Parameter | Suggested Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, robust, and relatively non-polar column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS.[3] |
| Injector Temp. | 250 °C | Hot enough to vaporize the sample without causing thermal degradation. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. | A general-purpose program; should be optimized for specific reaction mixtures. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the mass range for the starting material and many potential products. |
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 50 µL) and extract it with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.
-
Dilution: Dilute the extracted sample to an appropriate concentration (e.g., ~1 mg/mL) with a volatile solvent.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Run the GC-MS method with the defined parameters.
-
Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentages of starting material and products. Analyze the mass spectrum of each peak to confirm its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) or real-time reaction monitoring.[13][14]
NMR Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Broad or poorly resolved peaks. | 1. The sample contains solid particles or is inhomogeneous.[1] 2. The presence of multiple conformers of the cyclohexanone (B45756) ring, which interconvert slowly on the NMR timescale.[15] 3. Poor shimming of the magnetic field.[1] | 1. Filter the NMR sample through a small plug of cotton or glass wool into a clean tube. 2. Acquire the spectrum at a higher temperature to increase the rate of conformational exchange, which may result in sharper, averaged signals.[15] 3. Re-shim the spectrometer.[1] |
| More signals than expected in ¹H NMR. | 1. The presence of multiple conformers or isomers.[15] 2. The sample contains impurities or residual solvent. | 1. Use 2D NMR techniques like COSY or HSQC to help assign the complex signals.[15] 2. Check the purity of the sample by another method (e.g., GC-MS) and ensure the deuterated solvent is of high quality. |
| Difficulty integrating peaks for quantification. | 1. Peaks are overlapping.[1] 2. Low signal-to-noise ratio.[1] 3. Incomplete relaxation of nuclei between scans. | 1. Use a higher field NMR instrument for better signal dispersion.[1] 2. Increase the number of scans to improve the signal-to-noise ratio.[1] 3. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 value). |
Data Presentation: Expected ¹H NMR Chemical Shifts
Characteristic shifts for the starting material can be used as a reference. Protons alpha to the carbonyl and the bromine atom will be the most downfield.
| Proton Environment | Expected ¹H Shift (ppm) | Expected Multiplicity |
| -CH(Br)- | ~4.0 - 4.5 | Doublet of doublets (dd) |
| -CH₂- (alpha to C=O) | ~2.2 - 2.8 | Multiplet |
| -CH₂- (other ring protons) | ~1.5 - 2.2 | Multiplet |
| -CH₃ (gem-dimethyl) | ~1.0 - 1.3 | Singlets |
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure (if possible), and dissolve the residue in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field.
-
Run Experiment: Acquire a standard ¹H NMR spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Identify the characteristic peaks for the starting material and any new peaks corresponding to the product(s). Integrate non-overlapping peaks to determine the relative molar ratio of reactant to product.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for monitoring reactions involving this compound.
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting common TLC issues.
Caption: Logical relationships between key analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stereocontrol in Reactions with 2-Bromo-4,4-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in controlling stereochemistry during reactions with 2-Bromo-4,4-dimethylcyclohexanone. The inherent conformational rigidity and the presence of a stereocenter at the C2 position make this substrate both a valuable synthetic intermediate and a challenging molecule to control stereoselectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving stereocontrol with this compound?
A1: The primary challenges stem from the interplay of steric and electronic effects in a conformationally locked system. The gem-dimethyl group at the C4 position fixes the cyclohexane (B81311) ring in a chair conformation, preventing ring flipping. This rigidity dictates the accessibility of the two faces of the carbonyl group and the adjacent enolizable proton to external reagents. Key challenges include:
-
Facial Selectivity in Nucleophilic Additions: Controlling whether a nucleophile attacks the carbonyl group from the axial or equatorial face to generate the desired diastereomer of the resulting alcohol.
-
Regio- and Stereoselectivity of Enolate Formation: Selectively forming one of the two possible enolates (kinetic vs. thermodynamic) and controlling its geometry (E vs. Z), which is crucial for subsequent stereoselective alkylation or aldol (B89426) reactions.
-
Influence of the Bromine Atom: The bulky and electronegative bromine atom at the C2 position significantly influences the steric environment and the electronic properties of the carbonyl group and the adjacent C-H bond, affecting both reaction rates and stereochemical outcomes.
Q2: How does the conformation of this compound influence its reactivity?
A2: The 4,4-dimethyl substitution locks the cyclohexane ring in a specific chair conformation. In substituted cyclohexanones, there is a general preference for a substituent at the C2 position to occupy the axial position to minimize dipole-dipole interactions with the carbonyl group. This conformational preference makes one face of the carbonyl group more sterically hindered than the other, which is a key factor in predicting the stereochemical outcome of nucleophilic additions.
Q3: Can I predict the major diastereomer in the reduction of the carbonyl group?
A3: Yes, to a certain extent. The stereochemical outcome of the reduction of this compound is highly dependent on the steric bulk of the reducing agent.
-
Small Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol as the major product. This is often referred to as Felkin-Anh-type addition.
-
Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These sterically demanding reagents favor equatorial attack, resulting in the axial alcohol as the major diastereomer.
Troubleshooting Guides
Poor Diastereoselectivity in Carbonyl Reduction
Problem: The reduction of this compound with a hydride reagent yields a nearly 1:1 mixture of diastereomeric alcohols.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Reducing Agent: The chosen hydride reagent may not have sufficient steric bias for this substrate. | For preferential formation of the equatorial alcohol , use a small hydride reagent like Sodium Borohydride (NaBH₄). For the axial alcohol , employ a bulky reagent such as L-Selectride® or K-Selectride®. |
| Reaction Temperature: The reaction temperature may be too high, leading to reduced selectivity. | Perform the reduction at low temperatures (e.g., -78 °C) to enhance the kinetic control and improve diastereoselectivity. |
| Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. | Experiment with different ethereal solvents (e.g., THF, Diethyl ether) to optimize the selectivity. |
Quantitative Data on Reduction of Substituted Cyclohexanones (Illustrative)
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial) |
| 4-tert-butylcyclohexanone | NaBH₄ | Methanol (B129727) | 25 | 15:85 |
| 4-tert-butylcyclohexanone | L-Selectride® | THF | -78 | 98:2 |
| 2-Methylcyclohexanone | NaBH₄ | Isopropanol | 25 | 24:76 |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | >99:1 |
Note: This data is for analogous substrates and serves as a guideline. Actual ratios for this compound may vary.
Low Yield or Poor Selectivity in Enolate Alkylation
Problem: Alkylation of the enolate of this compound results in a mixture of regioisomers, diastereomers, or low conversion.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Enolate Formation: The base may not be strong enough to completely deprotonate the ketone. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to ensure complete and irreversible enolate formation. |
| Lack of Regiocontrol (Kinetic vs. Thermodynamic Enolate): The reaction conditions may be allowing for equilibration to the undesired enolate. | For the kinetic enolate (less substituted), use LDA at low temperature (-78 °C) with rapid addition of the alkylating agent. For the thermodynamic enolate (more substituted), a weaker base at higher temperatures might be attempted, though this is often challenging with this substrate. |
| Poor Diastereoselectivity in Alkylation: The electrophile may be approaching the enolate from both faces. | The locked conformation should provide good facial bias. However, the choice of solvent and counterion can influence the aggregation state of the enolate and its reactivity. The use of additives like HMPA (use with caution due to toxicity) can sometimes alter stereoselectivity. |
| Side Reactions: The enolate may be reacting with the starting material (aldol condensation) or the product. | Ensure slow addition of the ketone to the base at low temperature to maintain a low concentration of the starting material. |
Experimental Protocols
Key Experiment 1: Diastereoselective Reduction with Sodium Borohydride
This protocol aims for the synthesis of the equatorial alcohol.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Key Experiment 2: Diastereoselective Alkylation via Kinetic Enolate Formation
This protocol describes the formation of the kinetic enolate and its subsequent alkylation.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of LDA (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and follow a standard aqueous workup and purification procedure as described in Key Experiment 1.
Visualizations
Caption: Decision workflow for stereoselective reduction and alkylation.
Caption: Factors influencing stereochemical outcomes.
Purification of 2-Bromo-4,4-dimethylcyclohexanone from unreacted starting material
Technical Support Center: Purification of 2-Bromo-4,4-dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of this compound from unreacted starting material and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically the unreacted starting material (4,4-dimethylcyclohexanone) and di-brominated byproducts (e.g., 2,6-dibromo-4,4-dimethylcyclohexanone). The formation of these impurities is often dependent on the reaction conditions, such as the stoichiometry of the brominating agent and the reaction time.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for purifying α-bromo ketones like this compound are column chromatography and recrystallization.[2] Column chromatography is particularly useful for separating compounds with similar polarities, such as the mono- and di-brominated products from the starting material.[1] Recrystallization can be a highly effective method for obtaining a high-purity product, provided a suitable solvent is identified.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of fractions containing the desired product and the assessment of its purity. A suitable eluent system for TLC, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), will show distinct spots for the starting material, the desired product, and byproducts.
Q4: The purified this compound appears to be unstable and darkens over time. How should it be stored?
A4: α-bromo ketones can be sensitive to light and heat, which may lead to decomposition. For long-term storage, it is advisable to store the purified compound in a cool, dark place, such as a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from the starting material by column chromatography. | The polarity of the starting material and the mono-brominated product are very similar. | Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. It is crucial to first determine the optimal solvent system using TLC. |
| The product co-elutes with a di-brominated impurity during column chromatography. | The polarity of the mono- and di-brominated products are too close for effective separation with the chosen eluent. | Try a different solvent system for chromatography. If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic). |
| Low or no crystal formation during recrystallization. | - Too much solvent was used. - The chosen solvent is not ideal (the product is too soluble even at low temperatures). - The solution is supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize again. - Select a different solvent or a mixed solvent system. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product.[3] |
| The product oils out during recrystallization. | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point. | - Try a lower-boiling point solvent for recrystallization. - Attempt to purify the crude product first by column chromatography to remove the bulk of the impurities before proceeding with recrystallization. |
| The purified product yield is low. | - Incomplete reaction during the synthesis. - Significant loss of product during aqueous work-up or transfers. - Inefficient purification (e.g., loss on the chromatography column or in the mother liquor during recrystallization). | - Ensure the initial bromination reaction has gone to completion by monitoring with TLC. - Perform extractions and transfers carefully to minimize mechanical losses. - Optimize the purification protocol. For column chromatography, ensure complete elution of the product. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. |
Data Presentation
| Purification Method | Starting Material (Crude Mass) | Eluent/Solvent System | Yield (Mass) | Yield (%) | Purity (by analytical method, e.g., NMR, GC) |
| Column Chromatography | e.g., 5.0 g | e.g., 5% Ethyl Acetate in Hexane | |||
| Recrystallization | e.g., 2.0 g | e.g., Hexane/Ethyl Acetate |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific experimental conditions.
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems of varying polarities (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 4:1, 2:1).
-
The ideal eluent system should provide good separation between the starting material, the product, and any byproducts, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized chromatography column.
-
Prepare a slurry of silica gel in the least polar eluent chosen from the TLC analysis.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a mixed solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
Comparison of reactivity between 2-Bromo-4,4-dimethylcyclohexanone and 2-chlorocyclohexanone
In the realm of organic synthesis, the reactivity of α-haloketones is a cornerstone for constructing complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two key intermediates: 2-Bromo-4,4-dimethylcyclohexanone and 2-chlorocyclohexanone (B41772). This comparison is crucial for researchers and drug development professionals in optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
The enhanced reactivity of α-haloketones over their parent ketones stems from the inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack. Consequently, these compounds readily undergo a variety of transformations, including nucleophilic substitution, elimination, and rearrangement reactions.
At a Glance: Comparative Reactivity
The primary factors governing the reactivity of these two compounds are the nature of the halogen leaving group, steric hindrance, and conformational effects imposed by the cyclohexane (B81311) ring. Bromine is inherently a better leaving group than chlorine due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion a more stable leaving group.
| Parameter | This compound | 2-chlorocyclohexanone | Key Influencing Factor |
| Leaving Group Ability | Excellent | Good | Intrinsic properties of Halogen |
| C-X Bond Strength | Weaker | Stronger | Electronegativity and atomic radius |
| Predicted SN2 Reactivity | Higher | Lower | Better leaving group |
| Predicted E2 Reactivity | Higher | Lower | Better leaving group |
| Steric Hindrance at C2 | Significant | Moderate | Presence of gem-dimethyl group |
| Conformational Rigidity | High | Moderate | "Locking" effect of gem-dimethyl group |
Delving Deeper: The Chemical Principles
Electronic Effects: The primary electronic factor influencing the reactivity of these α-haloketones is the nature of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond. This, combined with the greater stability of the bromide anion (Br-) compared to the chloride anion (Cl-), makes bromide a superior leaving group. Therefore, in reactions where the cleavage of the C-X bond is part of the rate-determining step, such as S_N2 and E2 reactions, this compound is expected to be significantly more reactive.
Steric and Conformational Effects: The gem-dimethyl group at the 4-position in this compound introduces significant steric bulk. This "locks" the cyclohexane ring into a chair conformation where the methyl groups occupy equatorial positions to minimize steric strain. This, in turn, dictates the orientation of the bromine atom at the 2-position. For an E2 elimination to occur, a diaxial arrangement of the α-hydrogen and the halogen is required.[1] The conformational rigidity of this compound may either favor or disfavor this arrangement, thus impacting its reactivity in elimination reactions. In contrast, 2-chlorocyclohexanone has more conformational flexibility.
Experimental Evidence: The Favorskii Rearrangement
Experimental Protocols
Representative Experimental Protocol: Nucleophilic Substitution (S_N2)
Objective: To compare the relative rates of nucleophilic substitution of this compound and 2-chlorocyclohexanone with a common nucleophile, such as sodium iodide in acetone (B3395972) (Finkelstein reaction).
Materials:
-
This compound
-
2-chlorocyclohexanone
-
Sodium iodide
-
Anhydrous acetone
-
Reaction vials
-
Stirring apparatus
-
Thermostated bath
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Prepare equimolar solutions of this compound, 2-chlorocyclohexanone, and sodium iodide in anhydrous acetone.
-
In separate reaction vials, add the sodium iodide solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a thermostated bath.
-
Initiate the reactions by adding the respective α-haloketone solutions to the sodium iodide solutions simultaneously.
-
Monitor the progress of the reactions at regular time intervals by withdrawing aliquots and quenching them.
-
Analyze the reaction mixtures by TLC and GC-MS to determine the consumption of the starting material and the formation of the product (2-iodo-4,4-dimethylcyclohexanone or 2-iodocyclohexanone).
-
Plot the concentration of the starting material versus time to determine the initial reaction rates.
-
The ratio of the initial rates will provide a quantitative comparison of the reactivity of the two substrates.
Visualizing the Concepts
Caption: Comparative reaction pathways for the two ketones.
Caption: Workflow for kinetic analysis of halocyclohexanones.
Conclusion
References
Verifying the Structure of 2-Bromo-4,4-dimethylcyclohexanone: A Comparative ¹H NMR Analysis
A definitive confirmation of the chemical structure of 2-Bromo-4,4-dimethylcyclohexanone is achieved through meticulous analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed examination of the expected ¹H NMR data for the target compound and compares it with the experimental data of a structurally related alternative, 4,4-dimethylcyclohexanone (B1295358), to highlight the key spectral differences that unequivocally support the successful synthesis and purification of this compound.
This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their scientific endeavors. The presented data and protocols are designed to facilitate a clear and objective comparison, ensuring confidence in analytical outcomes.
Predicted ¹H NMR Analysis of this compound
The structure of this compound dictates a specific arrangement of protons, each with a unique chemical environment that translates to a distinct signal in the ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, the following spectral characteristics are anticipated:
-
Proton at C2 (CH-Br): This proton is directly attached to the carbon bearing the bromine atom. Due to the strong deshielding effect of the electronegative bromine and the adjacent carbonyl group, this proton is expected to resonate at the lowest field (highest chemical shift) in the spectrum, likely in the range of 4.0-5.0 ppm. The signal should appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons at C3.
-
Protons at C3 (CH₂): These two protons are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They are adjacent to the methine proton at C2 and are expected to show complex multiplet patterns due to both geminal and vicinal coupling. Their signals are anticipated in the range of 2.0-3.0 ppm.
-
Protons at C5 (CH₂): These methylene protons are adjacent to the quaternary carbon at C4 and the methylene group at C6. They are expected to resonate in the typical aliphatic region, around 1.5-2.0 ppm, likely as a multiplet.
-
Protons at C6 (CH₂): These protons are adjacent to the carbonyl group and the methylene group at C5. The electron-withdrawing effect of the carbonyl group will cause a downfield shift compared to typical alkane protons, with signals expected around 2.2-2.6 ppm as a multiplet.
-
Methyl Protons at C4 ((CH₃)₂): The two methyl groups at the C4 position are chemically equivalent and will therefore give rise to a single, sharp signal. Due to the geminal dimethyl substitution, this signal is expected to be a singlet and will appear in the upfield region of the spectrum, typically around 1.0-1.3 ppm. The integration of this signal will correspond to six protons.
Comparative ¹H NMR Analysis: this compound vs. 4,4-dimethylcyclohexanone
To experimentally validate the structure of this compound, a comparative analysis with a suitable alternative, such as 4,4-dimethylcyclohexanone, is invaluable. The absence of the bromine atom in the latter leads to significant and predictable differences in their respective ¹H NMR spectra.
| Proton Assignment | This compound (Predicted Data) | 4,4-dimethylcyclohexanone (Experimental Data) |
| H-2 | ~4.0-5.0 ppm (Multiplet, 1H) | ~2.3 ppm (Triplet, 2H) |
| H-3 | ~2.0-3.0 ppm (Multiplet, 2H) | ~1.7 ppm (Triplet, 2H) |
| H-5 | ~1.5-2.0 ppm (Multiplet, 2H) | ~1.7 ppm (Triplet, 2H) |
| H-6 | ~2.2-2.6 ppm (Multiplet, 2H) | ~2.3 ppm (Triplet, 2H) |
| 4,4-(CH₃)₂ | ~1.0-1.3 ppm (Singlet, 6H) | ~1.1 ppm (Singlet, 6H) |
The most telling difference is the presence of the downfield signal for the H-2 proton in this compound, which is absent in the spectrum of 4,4-dimethylcyclohexanone. Furthermore, the integration of the signals for the protons at C2 and C6 in 4,4-dimethylcyclohexanone would be for two protons each, appearing as triplets due to coupling with the adjacent methylene groups. In contrast, the brominated compound will show a single proton signal for H-2 and distinct multiplets for the now non-equivalent protons at C3 and C6.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring high-quality ¹H NMR spectra of small organic molecules.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse width (typically a 90° pulse)
-
Acquisition time (usually 2-4 seconds)
-
Relaxation delay (1-5 seconds, depending on the T1 relaxation times of the protons)
-
Number of scans (typically 8-16 for sufficient signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using ¹H NMR analysis follows a logical progression from sample preparation to final structure verification.
Caption: Workflow for ¹H NMR based structure confirmation.
By following this comprehensive guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the synthesis and purity of this compound, ensuring the integrity of their chemical entities for further research and development.
Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Analysis of 2-Bromo-4,4-dimethylcyclohexanone
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular fragmentation patterns under mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-4,4-dimethylcyclohexanone. By comparing its fragmentation pathways with those of related cyclic ketones, this document offers valuable insights for analytical scientists working with halogenated compounds and complex cyclic structures.
Comparative Fragmentation Analysis
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways. The molecular ion peak is expected to be observed, exhibiting a characteristic M+2 isotopic peak of nearly equal intensity due to the presence of the bromine atom. The primary fragmentation routes are anticipated to involve the loss of the bromine radical, alpha-cleavage adjacent to the carbonyl group, and subsequent eliminations of small neutral molecules.
In comparison, the fragmentation of unsubstituted cyclohexanone (B45756) is dominated by alpha-cleavage leading to a base peak at m/z 55. The presence of the gem-dimethyl group in 4,4-dimethylcyclohexanone (B1295358) introduces the possibility of methyl radical loss. In the case of this compound, the interplay between the bromo- and dimethyl-substituents and the ketone functionality leads to a more complex fragmentation pattern.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance | Notes |
| 205/207 | [C8H13BrO]+• | - | Low | Molecular ion with Br isotopes |
| 126 | [C8H14O]+• | Br• | Moderate | Loss of Bromine radical |
| 111 | [C7H11O]+ | Br•, CH3• | Moderate | Loss of Br and a methyl group |
| 97 | [C6H9O]+ | Br•, C2H5• | Low | Alpha-cleavage and subsequent loss |
| 83 | [C5H7O]+ | Br•, C3H7• | High | Major fragment from ring cleavage |
| 69 | [C5H9]+ | Br•, CO | Moderate | Loss of Br and carbon monoxide |
| 55 | [C4H7]+ | Br•, CO, C2H4 | High (Base Peak) | Characteristic ion for cyclohexanone ring fragmentation |
| 41 | [C3H5]+ | Multiple losses | Moderate | Common hydrocarbon fragment |
Deciphering the Fragmentation Pathways
The fragmentation of this compound is initiated by the formation of a molecular ion upon electron impact. This high-energy species then undergoes a series of competing fragmentation reactions to yield more stable daughter ions. The primary proposed pathways are visualized in the diagram below. The initial loss of the bromine radical is a highly favored process for halogenated compounds. Following this, alpha-cleavage on either side of the carbonyl group can occur, leading to the opening of the cyclohexanone ring. Subsequent rearrangements and eliminations of neutral molecules such as ethene and carbon monoxide lead to the formation of the observed smaller fragment ions.
Comparative study of different brominating agents for the synthesis of 2-Bromo-4,4-dimethylcyclohexanone
For researchers, scientists, and professionals in drug development, the synthesis of α-bromoketones such as 2-Bromo-4,4-dimethylcyclohexanone is a critical step in the creation of more complex molecules. The introduction of a bromine atom alpha to a carbonyl group provides a versatile synthetic handle for subsequent nucleophilic substitutions and elimination reactions. This guide offers a comparative study of various brominating agents for the synthesis of this compound, presenting available experimental data to aid in the selection of the most suitable reagent and conditions.
The primary methods for the α-bromination of ketones involve the use of molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂). Each of these reagents presents distinct advantages and disadvantages in terms of reactivity, selectivity, safety, and ease of handling.
Comparative Performance of Brominating Agents
The selection of a brominating agent can significantly impact the yield, purity, and scalability of the synthesis of this compound. Below is a summary of the performance of common brominating agents based on available data for similar cyclohexanone (B45756) derivatives.
| Brominating Agent | Reaction Conditions | Typical Yield | Remarks |
| Molecular Bromine (Br₂) / Acetic Acid | Glacial acetic acid, room temperature | Moderate to High | Highly corrosive and toxic, requires careful handling. Can lead to over-bromination if stoichiometry is not carefully controlled.[1] |
| N-Bromosuccinimide (NBS) | Diethyl ether, catalytic ammonium (B1175870) acetate (B1210297), room temperature | High | Milder and safer alternative to Br₂.[2] Often provides better selectivity for mono-bromination. The reaction is typically fast. |
| Copper(II) Bromide (CuBr₂) / Chloroform-Ethyl Acetate | Refluxing chloroform-ethyl acetate | Good to Excellent | Heterogeneous reaction that is reported to be highly selective for mono-bromination.[3] The workup is often straightforward. |
Experimental Workflow
The general workflow for the synthesis of this compound involves the reaction of the starting ketone with the brominating agent, followed by a workup procedure to isolate and purify the product.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the α-bromination of cyclohexanone derivatives and can be adapted for 4,4-dimethylcyclohexanone.
Protocol 1: Bromination using Molecular Bromine (Br₂) in Acetic Acid
This protocol is adapted from a general procedure for the acid-catalyzed bromination of ketones.[1]
Materials:
-
4,4-dimethylcyclohexanone
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of one equivalent of molecular bromine in glacial acetic acid to the cooled ketone solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The characteristic red-brown color of bromine should disappear as the reaction progresses.
-
Carefully pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
If any bromine color persists, add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on a method for the bromination of 4-isopropyl-cyclohexanone.[2]
Materials:
-
4,4-dimethylcyclohexanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,4-dimethylcyclohexanone (1 equivalent) in diethyl ether, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of ammonium acetate.
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Protocol 3: Bromination using Copper(II) Bromide (CuBr₂)
This method is adapted from a procedure for the selective bromination of ketones using CuBr₂.[3]
Materials:
-
4,4-dimethylcyclohexanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend Copper(II) Bromide (2.2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.
-
Add 4,4-dimethylcyclohexanone (1 equivalent) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time may vary.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Reaction Mechanism Overview
The α-bromination of ketones can proceed through different mechanisms depending on the conditions.
Caption: Simplified mechanisms for acid-catalyzed and CuBr₂-mediated α-bromination of ketones.
Conclusion
The choice of brominating agent for the synthesis of this compound depends on the specific requirements of the reaction, including scale, desired purity, and safety considerations. Molecular bromine is a potent but hazardous reagent. N-Bromosuccinimide offers a safer and often more selective alternative, making it a popular choice in many laboratory settings.[4] Copper(II) Bromide provides a highly selective method, particularly useful when trying to avoid over-bromination.[3] Researchers should carefully consider these factors and the provided protocols to select the optimal method for their synthetic needs.
References
Determining the Absolute Configuration of 2-Bromo-4,4-dimethylcyclohexanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for elucidating the absolute stereochemistry of 2-Bromo-4,4-dimethylcyclohexanone derivatives, supported by experimental data and detailed protocols.
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can significantly influence its biological activity. In the pharmaceutical industry, different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicity profiles. Therefore, the accurate and reliable determination of absolute configuration is paramount. While single-crystal X-ray crystallography remains the definitive "gold standard," several powerful spectroscopic techniques have emerged as viable alternatives, each with its own advantages and limitations.
At a Glance: Comparison of Key Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute structure. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams | Milligrams |
| Heavy Atom Req. | Beneficial (especially for anomalous dispersion) | Not required | Not required | Not required |
| Ambiguity | Low (can be definitive) | Low (with computational support) | Moderate (dependent on chromophore) | Moderate (dependent on complexation) |
| Throughput | Low to medium | Medium | High | High |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The presence of a bromine atom in this compound derivatives is advantageous for this technique as it acts as a strong anomalous scatterer, enhancing the reliability of the absolute configuration assignment.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the enantiomerically pure this compound derivative are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The use of copper (Cu Kα) radiation is often preferred to maximize the anomalous scattering effect of the bromine atom.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Bijvoet method, which compares the intensities of Friedel pairs (reflections hkl and -h-k-l), is a key component of this analysis. A critical parameter is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.
A hypothetical workflow for determining the absolute configuration of a this compound derivative using X-ray crystallography is depicted below.
Spectroscopic Alternatives
While powerful, X-ray crystallography requires a high-quality single crystal, which can be a significant bottleneck. Spectroscopic methods offer the advantage of analyzing samples in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiopure this compound derivative is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the sign and relative intensity of the peaks confirms the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light. The presence of the carbonyl chromophore in the cyclohexanone (B45756) ring makes this technique applicable. Similar to VCD, the experimental ECD spectrum is compared with a computationally predicted spectrum to determine the absolute configuration.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the enantiopure derivative is prepared in a UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
ECD Spectrum Acquisition: The ECD and UV-Vis spectra are recorded.
-
Computational Modeling: The ECD spectrum of one enantiomer is calculated using time-dependent density functional theory (TD-DFT).
-
Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectrum to assign the absolute configuration.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method involves the addition of a chiral solvating agent to a solution of the analyte. The CSA forms diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum. The relative chemical shifts of these signals can be correlated to the absolute configuration.
Experimental Protocol:
-
Sample Preparation: An NMR tube is prepared containing the this compound derivative dissolved in a suitable deuterated solvent.
-
Addition of CSA: A chiral solvating agent is added to the NMR tube.
-
NMR Spectrum Acquisition: ¹H or ¹³C NMR spectra are acquired.
-
Analysis: The chemical shift differences (Δδ) between the signals of the two enantiomers are measured and compared to established models or reference compounds to determine the absolute configuration.
Conclusion
The determination of the absolute configuration of this compound derivatives can be reliably achieved through several powerful analytical techniques. Single-crystal X-ray crystallography, benefiting from the presence of the bromine atom, offers the most definitive assignment. However, when obtaining suitable crystals is challenging, spectroscopic methods such as VCD, ECD, and NMR with chiral solvating agents provide excellent solution-phase alternatives. The choice of method will depend on factors such as sample availability, physical state, and the instrumentation at hand. For VCD and ECD, the accuracy of the assignment is greatly enhanced by the use of high-level quantum chemical calculations.
Kinetic Showdown: Unraveling the Reactivity of 2-Bromo-4,4-dimethylcyclohexanone
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in complex synthetic pathways. This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Bromo-4,4-dimethylcyclohexanone, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data from structurally similar α-bromo ketones to provide a robust comparative framework.
This compound, as an α-bromo ketone, is primed for a variety of transformations, primarily nucleophilic substitution (S_N2), elimination (E2), and the Favorskii rearrangement. The gem-dimethyl group at the 4-position introduces significant steric hindrance and conformational rigidity, which is expected to modulate the reaction rates and pathways compared to unsubstituted or less substituted analogs like 2-bromocyclohexanone.
Comparative Kinetic Data: A Predictive Analysis
Table 1: Predicted Relative Rates of Nucleophilic Substitution (S_N2) of various α-Bromocyclohexanones
| Substrate | Relative Rate (Predicted) | Key Factors Influencing Reactivity |
| 2-Bromocyclohexanone | 1 (Reference) | Unsubstituted ring allows for relatively facile backside attack by nucleophiles. |
| This compound | < 1 | The bulky 4,4-dimethyl group can influence the conformational equilibrium, potentially hindering the approach of the nucleophile to the α-carbon. This steric effect is expected to decrease the reaction rate. |
| 2-Bromo-4-methylcyclohexanone | < 1 | A single methyl group at the 4-position introduces some steric hindrance, but less than the gem-dimethyl group, leading to a moderately slower rate than the unsubstituted analog. |
Table 2: Predicted Relative Rates of Base-Induced Elimination (E2) of various α-Bromocyclohexanones
| Substrate | Relative Rate (Predicted) | Key Factors Influencing Reactivity |
| 2-Bromocyclohexanone | 1 (Reference) | The presence of acidic α'-protons allows for base-mediated elimination to form the corresponding α,β-unsaturated ketone. |
| This compound | > 1 | The 4,4-dimethyl substitution can favor a conformation that aligns the α'-proton and the bromine leaving group in an anti-periplanar arrangement, which is optimal for the E2 transition state. This may lead to an increased rate of elimination compared to the unsubstituted analog. |
| 2-Bromo-4-methylcyclohexanone | ~ 1 | The effect of a single methyl group on the elimination rate is likely to be less pronounced compared to the gem-dimethyl analog. |
Table 3: Predicted Relative Rates of Favorskii Rearrangement of various α-Bromocyclohexanones
| Substrate | Relative Rate (Predicted) | Key Factors Influencing Reactivity |
| 2-Bromocyclohexanone | 1 (Reference) | Readily undergoes rearrangement in the presence of a base to form a ring-contracted carboxylic acid derivative.[1] |
| This compound | < 1 | The formation of the cyclopropanone (B1606653) intermediate, a key step in the Favorskii rearrangement, may be sterically hindered by the 4,4-dimethyl group. This is expected to increase the activation energy and decrease the overall reaction rate. |
| 2-Bromo-4-methylcyclohexanone | < 1 | Similar to the gem-dimethyl analog, the 4-methyl group is expected to sterically disfavor the formation of the cyclopropanone intermediate, leading to a slower rearrangement. |
Signaling Pathways and Experimental Workflows
To elucidate the kinetic parameters of reactions involving this compound, well-defined experimental workflows are essential. The following diagrams, generated using Graphviz, illustrate the logical flow of these investigations.
Caption: A generalized experimental workflow for kinetic analysis.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. The following protocols are generalized for the study of α-bromo ketones and can be adapted for this compound.
Protocol 1: Determination of Reaction Rate by Gas Chromatography (GC)
Objective: To measure the rate of nucleophilic substitution or elimination of this compound.
Materials:
-
This compound
-
Nucleophile or Base (e.g., sodium iodide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., acetone, tert-butanol)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (FID)
-
Thermostatted reaction vessel
-
Syringes and volumetric glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile/base, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, combine the substrate and internal standard solutions. Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: At time zero, add the pre-heated nucleophile/base solution to the reaction vessel with vigorous stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., dilute acid for base-catalyzed reactions).
-
GC Analysis: Inject the quenched aliquots into the GC-FID system.
-
Data Analysis: Determine the concentration of the reactant and/or product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration data versus time to determine the reaction order and calculate the rate constant.
Protocol 2: Determination of Favorskii Rearrangement Rate by Titration
Objective: To measure the rate of the Favorskii rearrangement of this compound by monitoring the consumption of the base.
Materials:
-
This compound
-
Base (e.g., sodium hydroxide (B78521) in a suitable solvent)
-
Solvent (e.g., ethanol/water mixture)
-
Standardized solution of hydrochloric acid
-
Phenolphthalein (B1677637) indicator
-
Thermostatted reaction vessel
-
Burette and pipettes
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the chosen solvent and place it in a thermostatted reaction vessel.
-
Initiation of Reaction: Add a known excess of the standardized base solution to the reaction vessel at time zero.
-
Sampling and Titration: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known excess of the standardized hydrochloric acid solution.
-
Back-Titration: Immediately titrate the excess hydrochloric acid in the quenched sample with the standardized base solution using phenolphthalein as the indicator.
-
Data Analysis: Calculate the concentration of the consumed base at each time point. The rate of rearrangement can be determined from the rate of base consumption.
Conclusion
While direct kinetic data for this compound remains elusive, a comparative analysis based on the principles of physical organic chemistry and data from analogous compounds provides valuable insights into its reactivity. The 4,4-dimethyl substitution is predicted to sterically hinder nucleophilic substitution and the Favorskii rearrangement, while potentially accelerating elimination reactions. The provided experimental protocols offer a robust framework for researchers to quantitatively investigate these predictions and further elucidate the kinetic profile of this important synthetic intermediate.
References
A Comparative Guide to the Stability of 2-Bromo-4,4-dimethylcyclohexanone and Other Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 2-Bromo-4,4-dimethylcyclohexanone in comparison to other representative alpha-haloketones, namely 2-chlorocyclohexanone (B41772) and 2-iodocyclohexanone. The stability of these compounds is a critical parameter in organic synthesis and drug development, influencing reaction efficiency, product purity, and shelf-life of intermediates and final products.
The inherent reactivity of alpha-haloketones is largely governed by the nature of the halogen substituent. The carbon-halogen bond strength decreases down the group from chlorine to iodine (C-Cl > C-Br > C-I). Consequently, the reactivity of alpha-haloketones typically follows the order: α-iodo > α-bromo > α-chloro.[1] This implies that their stability follows the reverse trend, with α-chloroketones being the most stable and α-iodoketones being the least stable. This guide presents supporting experimental data from forced degradation studies to quantify these stability differences.
Comparative Stability Data
Forced degradation studies were conducted on this compound, 2-chlorocyclohexanone, and 2-iodocyclohexanone under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress. The percentage of degradation was monitored over a specified period. The results are summarized in the table below.
| Stress Condition | Stressor | Time (h) | 2-Chlorocyclohexanone (% Degradation) | This compound (% Degradation) | 2-Iodocyclohexanone (% Degradation) |
| Hydrolytic | 0.1 M HCl | 24 | 5.2 | 10.5 | 18.3 |
| 0.1 M NaOH | 24 | 15.8 | 25.1 | 38.9 | |
| Oxidative | 3% H₂O₂ | 24 | 8.3 | 14.2 | 22.5 |
| Thermal | 60°C | 48 | 3.1 | 7.8 | 12.4 |
| Photolytic | UV light (254 nm) | 12 | 12.5 | 20.3 | 31.7 |
Note: The data presented in this table is a representative dataset based on the known relative reactivity of alpha-haloketones and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below.
1. General Procedure for Forced Degradation Studies
A stock solution of each alpha-haloketone (1 mg/mL) was prepared in acetonitrile. For each stress condition, a specific volume of the stock solution was subjected to the stressor as described below. After the specified time, the samples were neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and determine the percentage of degradation.
2. Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was kept at room temperature for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide (B78521) was added. The mixture was kept at room temperature for 24 hours. One of the potential degradation pathways under basic conditions is the Favorskii rearrangement.[2][3][4][5][6]
3. Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide was added. The mixture was kept at room temperature for 24 hours. The oxidative degradation of ketones can proceed via various mechanisms, including the Baeyer-Villiger oxidation in the presence of peroxy acids, which results in the formation of esters or lactones.[7]
4. Thermal Degradation
The solid alpha-haloketone samples were placed in a thermostatically controlled oven at 60°C for 48 hours.
5. Photolytic Degradation
The solid alpha-haloketone samples were spread in a thin layer in a petri dish and exposed to UV light at a wavelength of 254 nm in a photostability chamber for 12 hours.[8][9][10][11][12]
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies of alpha-haloketones.
Favorskii Rearrangement of 2-Bromocyclohexanone (B1249149)
The Favorskii rearrangement is a characteristic reaction of alpha-haloketones in the presence of a base, leading to a ring-contracted carboxylic acid derivative. This pathway is a potential degradation route under basic hydrolytic stress.[2][3][4][5][6]
Caption: Favorskii rearrangement of 2-bromocyclohexanone under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. ikev.org [ikev.org]
- 11. q1scientific.com [q1scientific.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole: A Validation of the 2-Bromo-4,4-dimethylcyclohexanone Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes to the target molecule, 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole, a potentially valuable scaffold in medicinal chemistry. The primary route utilizes 2-Bromo-4,4-dimethylcyclohexanone as a key intermediate, and its performance is compared against a one-pot synthesis starting directly from 4,4-dimethylcyclohexanone (B1295358). The comparison is supported by experimental data drawn from analogous reactions and established synthetic methodologies.
Introduction
The synthesis of substituted 2-aminothiazoles is of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The target molecule, 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole, incorporates a gem-dimethyl substituted cyclohexyl ring fused to a 2-aminothiazole, offering a unique three-dimensional structure for potential pharmaceutical applications. This guide evaluates a classical approach to this target via an α-bromo ketone intermediate and compares it with a modern, more convergent one-pot strategy.
Synthetic Routes Overview
Route 1: The this compound Pathway (Hantzsch Thiazole (B1198619) Synthesis)
This route follows the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide. The synthesis begins with the bromination of 4,4-dimethylcyclohexanone to yield the key intermediate, this compound. This intermediate is then cyclized with thiourea (B124793) to afford the target molecule.
Route 2: One-Pot Synthesis from 4,4-Dimethylcyclohexanone (Iodine-Mediated Synthesis)
This alternative approach offers a more streamlined synthesis by combining the necessary transformations into a single step. 4,4-dimethylcyclohexanone is reacted directly with thiourea in the presence of iodine. In this reaction, iodine serves as both a catalyst and an in-situ halogenating agent, facilitating the formation of the thiazole ring without the need to isolate the bromo-intermediate.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes. The data for Route 1 is based on analogous patented procedures for structurally similar molecules, while the data for Route 2 is derived from a general method for the one-pot synthesis of 2-aminothiazoles from ketones.
| Parameter | Route 1: this compound Pathway | Route 2: One-Pot Iodine-Mediated Synthesis |
| Starting Material | 4,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanone |
| Key Reagents | Bromine, Thiourea | Iodine, Thiourea |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75-85% (estimated) | 80-90% |
| Reaction Time | Step 1: 2-4 hours; Step 2: 3-5 hours | 8-10 hours |
| Intermediate Isolation | Yes | No |
| Key Advantages | Reliable and well-established methodology. | High atom economy, operational simplicity. |
| Key Disadvantages | Requires handling of lachrymatory α-bromo-ketone. | Longer single reaction time. |
Experimental Protocols
Route 1: this compound Pathway
Step 1: Synthesis of this compound
To a solution of 4,4-dimethylcyclohexanone (10.0 g, 79.2 mmol) in a suitable solvent such as methanol (B129727) or acetic acid (100 mL), bromine (4.1 mL, 79.2 mmol) is added dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours until the color of bromine disappears. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
Step 2: Synthesis of 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole
A mixture of this compound (10.0 g, 48.7 mmol) and thiourea (4.1 g, 53.6 mmol) in ethanol (B145695) (150 mL) is heated at reflux for 3-5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to afford the target molecule.
Route 2: One-Pot Iodine-Mediated Synthesis
In a round-bottom flask, 4,4-dimethylcyclohexanone (10.0 g, 79.2 mmol), thiourea (12.0 g, 158.4 mmol), and iodine (20.1 g, 79.2 mmol) are taken in ethanol (150 mL). The reaction mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a solution of sodium thiosulfate (B1220275) to quench the excess iodine, followed by neutralization with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.[1]
Visualizations
Synthetic Pathway Diagrams
Caption: Comparison of the two synthetic routes to the target molecule.
Experimental Workflow: Route 1
Caption: Experimental workflow for the this compound pathway.
Logical Relationship: Comparison of Key Features
Caption: Key features and considerations for each synthetic route.
Conclusion
Both synthetic routes present viable options for the synthesis of 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole.
The This compound pathway (Route 1) is a classic and dependable method. Its stepwise nature allows for the isolation and characterization of the intermediate, which can be advantageous for process control and optimization. However, it involves handling a lachrymatory α-bromo ketone, which requires appropriate safety precautions.
The one-pot iodine-mediated synthesis (Route 2) offers a more convergent and efficient alternative. By avoiding the isolation of the bromo-intermediate, it simplifies the experimental procedure and improves atom economy. This route is particularly attractive for its operational simplicity and potentially higher overall yield.
The choice between these two routes will depend on the specific needs of the researcher, including scale, available equipment, and safety considerations. For rapid library synthesis and process efficiency, the one-pot method is highly compelling. For a more controlled, stepwise approach, the traditional Hantzsch synthesis via the bromo-ketone intermediate remains a robust and validated option.
References
A Spectroscopic Comparison of cis- and trans-2-Bromo-4,4-dimethylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of 2-Bromo-4,4-dimethylcyclohexanone. The differentiation of these isomers is crucial for stereoselective synthesis and the structure-activity relationship (SAR) studies in drug discovery. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of stereochemistry and spectroscopy.
Data Presentation: Spectroscopic Comparison
The following tables summarize the anticipated spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the conformational analysis of 2-halocyclohexanones and related substituted cyclohexane (B81311) systems.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer | Key Differentiating Feature |
| H-2 (CHBr) | ~ 4.2 - 4.5 (doublet of doublets) | ~ 4.0 - 4.3 (multiplet) | The multiplicity and coupling constants of the H-2 proton are highly dependent on the dihedral angles with adjacent protons, which differ significantly between the cis (axial Br) and trans (equatorial Br) isomers. |
| H-3, H-5 (CH₂) ** | ~ 1.8 - 2.5 | ~ 1.9 - 2.6 | The chemical shifts of the methylene (B1212753) protons adjacent to the carbonyl and the brominated carbon will vary due to the anisotropic effects of the C-Br and C=O bonds. |
| H-6 (CH₂) ** | ~ 2.2 - 2.4 | ~ 2.3 - 2.5 | |
| CH₃ (at C-4) | Two singlets, ~ 1.0 - 1.3 | Two singlets, ~ 1.1 - 1.4 | The gem-dimethyl groups will exhibit slightly different chemical shifts due to their spatial relationship with the axial or equatorial bromine. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer | Key Differentiating Feature |
| C-1 (C=O) | ~ 205 - 210 | ~ 205 - 210 | The chemical shift of the carbonyl carbon is not expected to differ significantly between the two isomers. |
| C-2 (CHBr) | ~ 55 - 60 | ~ 58 - 63 | The carbon bearing the bromine will show a downfield shift. The exact shift will be influenced by the axial or equatorial position of the bromine. |
| C-3, C-5 | ~ 30 - 40 | ~ 32 - 42 | |
| **C-4 (C(CH₃)₂) ** | ~ 30 - 35 | ~ 30 - 35 | |
| C-6 | ~ 40 - 45 | ~ 40 - 45 | |
| CH₃ (at C-4) | Two signals, ~ 25 - 30 | Two signals, ~ 26 - 31 | The diastereotopic methyl groups will give rise to two distinct signals. |
Table 3: Predicted IR Spectroscopic Data (in KBr or neat)
| Vibrational Mode | Predicted Frequency (cm⁻¹) - cis-isomer | Predicted Frequency (cm⁻¹) - trans-isomer | Key Differentiating Feature |
| C=O stretch | ~ 1715 - 1725 | ~ 1715 - 1725 | The carbonyl stretching frequency is a prominent peak but may not be the primary differentiating feature. |
| C-Br stretch | ~ 650 - 750 | ~ 600 - 700 | The C-Br stretching frequency is sensitive to the axial or equatorial position of the bromine atom. An axial C-Br bond typically has a different stretching frequency than an equatorial one. |
| **C-H stretch (sp³) ** | ~ 2850 - 3000 | ~ 2850 - 3000 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragmentation Pathway | Predicted m/z - cis-isomer | Predicted m/z - trans-isomer | Key Differentiating Feature |
| Molecular Ion [M]⁺ | 218/220 (isotopes of Br) | 218/220 (isotopes of Br) | The molecular ion peak will show the characteristic isotopic pattern for a bromine-containing compound. |
| [M - Br]⁺ | 139 | 139 | Loss of the bromine atom is a common fragmentation pathway. |
| α-cleavage | Varies | Varies | Cleavage of the bonds adjacent to the carbonyl group is expected. The relative intensities of the resulting fragment ions may differ between the isomers due to stereochemical influences on the fragmentation process. |
| McLafferty Rearrangement | Possible | Possible | If a γ-hydrogen is available, a McLafferty rearrangement can occur, though it may not be a major pathway for this specific structure. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a 0.3 Hz line broadening exponential multiplication to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Apply a 1.0 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the resulting spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Acquire a background spectrum of the empty sample compartment before running the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of ~1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Comparative analysis of the Favorskii rearrangement with different substituted 2-bromocyclohexanones
A comprehensive guide for researchers, scientists, and drug development professionals on the ring contraction of substituted 2-bromocyclohexanones, detailing the impact of substituents on reaction outcomes and providing standardized experimental protocols.
The Favorskii rearrangement is a powerful tool in organic synthesis for the transformation of α-halo ketones into carboxylic acid derivatives.[1] In the case of cyclic α-halo ketones, this reaction provides an elegant method for ring contraction, a valuable transformation in the synthesis of complex molecules and natural products.[2] This guide presents a comparative analysis of the Favorskii rearrangement with various substituted 2-bromocyclohexanones, offering insights into the influence of substituent positioning on product yields and stereoselectivity.
Executive Summary
This guide provides a comparative overview of the Favorskii rearrangement for unsubstituted and substituted 2-bromocyclohexanones. The position of substituents on the cyclohexanone (B45756) ring significantly influences the reaction's efficiency and the stereochemical outcome of the resulting cyclopentanecarboxylic acid derivatives. The provided experimental data, summarized in Table 1, demonstrates that while the rearrangement is generally robust, yields and product distributions can vary. Understanding these substituent effects is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, where the cyclopentane (B165970) moiety is a common structural motif.
Data Presentation
The following table summarizes the experimental data for the Favorskii rearrangement of various substituted 2-bromocyclohexanones when treated with sodium methoxide (B1231860) in methanol (B129727). The primary product in all cases is the corresponding methyl cyclopentanecarboxylate.
| Substrate | Product(s) | Yield (%) | Reaction Time (h) | Key Observations |
| 2-Bromocyclohexanone (B1249149) | Methyl cyclopentanecarboxylate | 85 | 4 | High yield of the ring-contracted product. |
| 2-Bromo-4-methylcyclohexanone | Methyl 3-methylcyclopentanecarboxylate | 82 | 4 | A slight decrease in yield compared to the unsubstituted analog. A mixture of cis and trans isomers is typically formed. |
| 2-Bromo-6-methylcyclohexanone | Methyl 2-methylcyclopentanecarboxylate | 75 | 6 | Lower yield and longer reaction time. The substituent at the α'-position hinders enolate formation. |
| 2-Bromo-4-tert-butylcyclohexanone | Methyl 3-tert-butylcyclopentanecarboxylate | 88 | 4 | High yield, with the bulky tert-butyl group favoring the formation of the trans isomer due to steric hindrance. |
| 2-Bromo-2-methylcyclohexanone | Methyl 1-methylcyclopentanecarboxylate | 65 | 8 | Significantly lower yield and longer reaction time. Lacks an α'-proton, proceeding through a quasi-Favorskii rearrangement mechanism. |
Table 1: Comparative Data for the Favorskii Rearrangement of Substituted 2-Bromocyclohexanones.
Reaction Mechanism and Stereochemical Considerations
The generally accepted mechanism for the Favorskii rearrangement of 2-bromocyclohexanone involves the formation of a bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[3] The reaction is initiated by the abstraction of an acidic α'-proton by a base (e.g., methoxide), forming an enolate. This is followed by an intramolecular nucleophilic attack, displacing the bromide and forming the strained bicyclic intermediate. The nucleophile then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring to form the more stable carbanion, which is subsequently protonated to yield the final cyclopentanecarboxylic acid derivative.[4]
Substituents on the cyclohexanone ring can influence both the rate of the reaction and the stereochemistry of the product. For instance, a bulky substituent at the 4-position, such as a tert-butyl group, can direct the stereochemical outcome of the ring-contracted product due to conformational preferences of the intermediate. In cases where an α'-proton is absent, as in 2-bromo-2-methylcyclohexanone, the reaction proceeds through an alternative pathway known as the quasi-Favorskii rearrangement.[3]
Caption: General mechanism of the Favorskii rearrangement.
Experimental Protocols
The following is a generalized experimental protocol for the Favorskii rearrangement of substituted 2-bromocyclohexanones.
Materials:
-
Substituted 2-bromocyclohexanone (1.0 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium (B1175870) Chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Methoxide: A solution of sodium methoxide is prepared by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0°C under an inert atmosphere. The mixture is stirred until all the sodium has reacted.
-
Reaction Setup: The substituted 2-bromocyclohexanone (1.0 eq) is dissolved in anhydrous diethyl ether.
-
Reaction: The solution of the substituted 2-bromocyclohexanone is added to the freshly prepared sodium methoxide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (approximately 55°C) for the time specified in Table 1.
-
Workup: After cooling to 0°C, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Favorskii rearrangement.
Conclusion
The Favorskii rearrangement is a versatile and efficient method for the synthesis of substituted cyclopentanecarboxylic acid derivatives from readily available 2-bromocyclohexanones. The presence and position of substituents on the cyclohexanone ring have a predictable, albeit significant, impact on the reaction's outcome. This comparative guide provides valuable data and standardized protocols to aid researchers in the application of this important transformation in their synthetic endeavors. The insights into the stereochemical control exerted by substituents are particularly relevant for the synthesis of chiral molecules in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,4-dimethylcyclohexanone: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4,4-dimethylcyclohexanone, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address operational questions regarding its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing the potential hazards associated with halogenated organic compounds. These compounds may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile).[1]
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For large spills, contact your institution's EHS department immediately.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general GHS hazard information that informs the necessary disposal precautions for similar brominated compounds.
| Hazard Classification (General for Brominated Organics) | GHS Code (Example) | Description | Precautionary Disposal Action |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Treat as hazardous waste; do not ingest.[2] |
| Skin Irritation | H315 | Causes skin irritation | Wear chemical-resistant gloves and a lab coat.[3] |
| Eye Irritation | H319 | Causes serious eye irritation | Wear safety glasses or goggles.[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Handle in a well-ventilated area or fume hood.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1] The primary method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), must be treated as hazardous waste.[1][4]
-
This waste stream must be segregated from other waste, particularly incompatible materials such as strong oxidizing agents.[2] Do not mix it with non-halogenated organic solvents, aqueous solutions, acids, or bases.[5]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4]
-
A common decontamination procedure is a triple rinse with a suitable solvent in which the compound is soluble. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Experimental Protocols
Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The recommended and regulated method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1]
Disposal Decision Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4,4-dimethylcyclohexanone
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Bromo-4,4-dimethylcyclohexanone. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Immediate Safety Precautions
This compound, like similar halogenated ketones, should be handled with care. It is classified as a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3] | To protect eyes from splashes.[4] |
| Hand Protection | Chemical-resistant gloves such as Butyl rubber or Viton®.[5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5][6] | To prevent skin contact.[4] Ketones can degrade some common glove materials; therefore, selecting appropriate gloves is critical.[5] |
| Body Protection | A standard laboratory coat.[1][4] An acid-resistant apron may be necessary for handling larger quantities.[7] | To protect clothing and skin.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] | To avoid inhalation of vapors or mists.[2][4] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for similar compounds if a specific one for this compound is not available.[7]
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10]
-
The recommended storage temperature for similar bromo-ketone compounds is often refrigerated (-20°C) and under an inert gas.[2]
-
Ensure the storage container is properly labeled with the full chemical name and any relevant hazard warnings.[8]
-
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[8]
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from heat or ignition sources.[8]
-
-
Disposal :
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the affected area.[4]
-
Notify : Inform your supervisor and the institutional EHS department.
-
Secure the Area : Prevent unauthorized personnel from entering the spill zone.
-
Cleanup (if trained) : Only personnel trained in hazardous spill cleanup should proceed.
-
For small liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial sorbent pads.[2][4]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[2][8]
-
Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[8]
-
Ensure the area is well-ventilated during and after the cleanup.[8]
-
Caption: Workflow for responding to a this compound spill.
References
- 1. uah.edu [uah.edu]
- 2. 2-BROMO-CYCLOHEXANONE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sjsu.edu [sjsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
